6-Bromomethyl-2-cyanopyridine
Description
The exact mass of the compound 6-(Bromomethyl)pyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(bromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZGKYMIUGRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650643 | |
| Record name | 6-(Bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-24-9 | |
| Record name | 6-(Bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104508-24-9 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromomethyl-2-cyanopyridine (CAS: 104508-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule of significant interest in medicinal and agrochemical research. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a synthetically adaptable cyano group, renders it a valuable building block for the synthesis of complex heterocyclic scaffolds.[1] The pyridine moiety is a prevalent N-heteroaromatic core in numerous physiologically active compounds and approved therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 104508-24-9 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [2][4] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Boiling Point | 293 °C | [1][3] |
| Density | 1.60 g/cm³ | [3] |
| Flash Point | 131 °C | [3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |
| Appearance | White microcrystalline powder | [3] |
Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | (200 MHz, CDCl₃) δ ppm: 4.55 (s, 2H, pyCH₂Br), 7.63 (dd, J = 7.63, 1.27 Hz, 1H, H3), 7.70 (dd, J = 7.95, 1.27 Hz, 1H, H1), 7.87 (t, J = 7.95, 7.63 Hz, 1H, H2).[3] |
| IR | Strong, sharp absorption at 2220-2240 cm⁻¹ (C≡N stretch); C-H stretching vibrations above 3000 cm⁻¹ (aromatic); C=C and C=N stretching in the 1400-1600 cm⁻¹ region (pyridine ring).[1] |
| Mass Spectrometry | Protonated molecular ion peak [M+H]⁺ at m/z ≈ 196.97, which is often the base peak. The isotopic pattern of this peak shows signals for both bromine-79 and bromine-81 isotopes in a roughly 1:1 ratio.[1] |
Synthesis and Reactivity
Synthesis of this compound
A common synthetic route to this compound involves the free-radical bromination of 6-methyl-2-pyridinecarbonitrile.
Experimental Protocol:
A general procedure for the synthesis of 6-(bromomethyl)-2-cyanopyridine from 6-methyl-2-pyridinecarbonitrile is as follows:
-
Reaction Setup: 400 mg (3.39 mmol) of 2-cyano-6-methylpyridine is dissolved in 12 mL of chloroform. To this solution, 723 mg (4.06 mmol) of N-bromosuccinimide (NBS) and 28 mg (0.17 mmol) of azobisisobutyronitrile (AIBN) are added.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp for 4 hours. The progress of the reaction is monitored by TLC (silica gel plates, dichloromethane as eluent, Rf = 0.43).[3]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product is purified by silica gel column chromatography using a continuous gradient of 85/15 (v/v) dichloromethane/heptane to pure dichloromethane as the eluent. This yields 290 mg of 6-(bromomethyl)-2-cyanopyridine as a white microcrystalline powder (43% yield).[3]
Reactivity
The reactivity of this compound is dominated by its two functional groups:
-
Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles.[1]
-
Cyano Group: The cyano group is a versatile functional handle that can be transformed into other functional groups such as amines, carboxylic acids, or amides through reactions like hydrolysis or reduction.[1]
Applications in Drug Discovery
The unique structural features of this compound make it a valuable precursor in the synthesis of novel heterocyclic scaffolds for drug discovery.[1] The pyridine ring is a well-established pharmacophore, and the ability to introduce diverse functionalities through the bromomethyl and cyano groups allows for the generation of compound libraries for biological screening.[1]
PIM-1 Kinase Inhibitors
Cyanopyridine derivatives have been investigated as inhibitors of PIM-1 kinase, a promising target in cancer therapy. Overexpression of PIM-1 is associated with the proliferation of cancer cells.
Histone Deacetylase (HDAC) Inhibitors
Cyanopyridine moieties have also been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.
-
Storage: Store at room temperature in a well-ventilated place. Keep container tightly closed.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility in constructing diverse molecular architectures, particularly those with potential therapeutic applications as kinase and HDAC inhibitors, makes it a key compound for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.
References
- 1. This compound | 104508-24-9 | Benchchem [benchchem.com]
- 2. CAS 104508-24-9 | 3H37-9-0C | MDL MFCD10687145 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound CAS#: 104508-24-9 [chemicalbook.com]
- 4. 6-(bromomethyl)pyridine-2-carbonitrile 97% | CAS: 104508-24-9 | AChemBlock [achemblock.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Bromomethyl-2-cyanopyridine
This document provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound (CAS No. 104508-24-9), a key intermediate in pharmaceutical and agrochemical research.
Core Physicochemical Properties
This compound is a solid, white microcrystalline powder under standard conditions.[1] Its core properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 104508-24-9 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 292.7 - 293 °C at 760 mmHg | [1][2] |
| Density | 1.60 g/cm³ | [1] |
| Flash Point | 130.8 - 131 °C | [1][2] |
| Appearance | Solid, white microcrystalline powder | [1] |
| pKa (Predicted) | -2.11 ± 0.12 | [1] |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [1] |
Spectral Data Analysis
Spectral data is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
-
In DMSO-d₆: The proton NMR spectrum shows a singlet at 4.66 ppm corresponding to the two protons of the bromomethyl group (CH₂Br).[2] A multiplet observed between 7.82-7.89 ppm is assigned to the protons at positions 3 and 5 of the pyridine ring.[2] A double doublet at 8.03 ppm (J = 7.8, 7.8 Hz) corresponds to the proton at position 4.[2]
-
In CDCl₃: A singlet for the bromomethyl protons (pyCH₂Br) appears at 4.55 ppm.[1] The pyridine ring protons are observed as a double doublet at 7.63 ppm (H3), another double doublet at 7.70 ppm (H1), and a triplet at 7.87 ppm (H2).[1]
Mass Spectrometry
The mass spectrum shows a prominent peak at m/z 196.97 [M+H]⁺, which is consistent with the calculated molecular weight of the protonated molecule.[2]
Experimental Protocols
The synthesis of this compound typically involves the bromination of the methyl group of 6-Methylpyridine-2-carbonitrile.
Synthesis via Radical Bromination
This protocol details a common method for the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: Dissolve 6-Methylpyridine-2-carbonitrile (1 equivalent) in a suitable solvent such as chloroform or anhydrous carbon tetrachloride.[1][2]
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2]
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or bright light for a period of 4 to 10 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1] If a precipitate (succinimide) has formed, it is removed by filtration.[2] The filtrate is then concentrated under reduced pressure to remove the solvent.[1][2]
-
Purification: The crude product is purified by silica gel column chromatography.[1][2] Elution with a gradient of dichloromethane/heptane or a mixture of methylene chloride/ethyl acetate (100:1) yields the pure 6-(bromomethyl)pyridine-2-carbonitrile.[1][2]
Reactivity and Applications
This compound is a versatile bifunctional molecule. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution, while the cyano group can undergo various transformations.
Caption: Reactivity map of this compound.
Its reactivity makes it a valuable building block in organic synthesis. For instance, 2-cyanopyridine derivatives are known to react with thiol nucleophiles, such as the cysteine residues in peptides, to form thiazoline rings.[3][4] This type of reactivity is of significant interest in the field of bioconjugation and drug development.[3][5] The presence of an electron-withdrawing group on the pyridine ring can enhance the reactivity of the cyano group toward nucleophiles.[3]
Safety Information
While a specific safety data sheet for this compound is not detailed in the provided results, related cyanopyridine and brominated compounds are known to be hazardous. They are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[6][9]
References
- 1. This compound CAS#: 104508-24-9 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: ¹H NMR Spectral Analysis of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromomethyl-2-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the spectral data, the experimental protocol for its acquisition, and a workflow for its synthesis and characterization.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound provides characteristic signals that are crucial for its structural confirmation. The data, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 4.66 | Singlet (s) | 2H | CH₂Br | N/A |
| 7.82-7.89 | Multiplet (m) | 2H | 3-H, 5-H | N/A |
| 8.03 | Doublet of doublets (dd) | 1H | 4-H | 7.8 |
Table 1: Summary of ¹H NMR spectral data for this compound in DMSO-d₆.[1]
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the DMSO-d₆.
-
The probe is tuned to the proton frequency.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-5 seconds) to ensure quantitative integration.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
The signals are integrated, and the coupling constants are measured.
Synthesis and Characterization Workflow
The synthesis of this compound is a critical step in the development of various pharmaceuticals. Cyanopyridine derivatives have shown potential as anticancer agents and kinase inhibitors.[2][3][4][5][6] The following diagram illustrates a general workflow for its synthesis and subsequent characterization.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 13C NMR Spectrum of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromomethyl-2-cyanopyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents predicted chemical shift values based on the analysis of structurally related molecules. It includes a comprehensive, generalized experimental protocol for acquiring high-quality 13C NMR spectra for pyridine derivatives and a logical diagram illustrating the correlation between the molecule's structure and its predicted spectral data.
Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For this compound, the electron-withdrawing nature of the nitrile group and the bromine atom, as well as the electronegativity of the pyridine nitrogen, will significantly influence the spectrum. The predicted chemical shift values are summarized in the table below. These predictions are derived from established chemical shift trends in substituted pyridines and related heterocyclic compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 135 - 145 | Quaternary carbon attached to the electron-withdrawing cyano group and adjacent to the ring nitrogen, leading to significant deshielding. |
| C3 | 125 - 135 | Aromatic CH carbon, influenced by the adjacent cyano group. |
| C4 | 138 - 148 | Aromatic CH carbon in the para position relative to the nitrogen and meta to the substituents, expected to be significantly deshielded. |
| C5 | 120 - 130 | Aromatic CH carbon, generally appearing in the typical aromatic region. |
| C6 | 155 - 165 | Quaternary carbon attached to the bromomethyl group and adjacent to the ring nitrogen, expected to be the most deshielded of the ring carbons due to the combined inductive effects. |
| -CH2Br | 30 - 40 | Aliphatic carbon attached to an electronegative bromine atom, resulting in a downfield shift compared to a standard methyl group. |
| -CN | 115 - 125 | Quaternary carbon of the nitrile group, appearing in a characteristic region for nitriles. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality 13C NMR spectrum for a compound such as this compound.[1][2][3]
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent that effectively dissolves the sample is crucial. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetonitrile (CD3CN), depending on the compound's solubility.[1]
-
Concentration: Dissolve approximately 10-50 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent. The solution should be transferred to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[1]
-
Probe Tuning: The NMR probe should be tuned to the 13C frequency.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for a routine 13C NMR spectrum.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for most organic molecules.[4][5]
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons that have longer relaxation times.[1]
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR.[1][4] Typically, 1024 to 4096 scans are necessary to obtain a spectrum with a good signal-to-noise ratio, depending on the sample concentration.[1]
-
Temperature: The experiment is usually performed at room temperature (approximately 298 K).
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum should be manually or automatically phase corrected to obtain pure absorption peaks.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm. If CDCl3 is used as the solvent, the residual solvent peak at approximately 77.16 ppm can also be used for referencing.[5]
Logical Relationships in 13C NMR of this compound
The following diagram illustrates the logical connection between the molecular structure of this compound and the factors influencing its 13C NMR chemical shifts.
Caption: Logical flow from molecular structure to predicted 13C NMR shifts.
References
Mass Spectrometry Analysis of 6-Bromomethyl-2-cyanopyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromomethyl-2-cyanopyridine, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a plausible fragmentation pathway to aid in the characterization of this compound.
Physicochemical Properties and Mass Spectrometry Data
This compound (C₇H₅BrN₂) is a pyridine derivative with a molecular weight of 197.03 g/mol . Mass spectrometry is a critical analytical technique for confirming its identity and purity. The key quantitative data obtained from mass spectrometric analysis is summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | N/A |
| Molecular Weight | 197.03 g/mol | N/A |
| [M+H]⁺ Ion (m/z) | 196.97 | [1] |
Predicted Fragmentation Pattern
The proposed fragmentation pathway initiated by electron ionization (EI) is outlined below. The initial event is the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation is expected to proceed via the loss of the bromine radical, followed by the loss of a hydrogen cyanide (HCN) molecule, which is a common fragmentation pathway for cyanopyridines.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Description |
| 196 | [C₇H₅BrN₂]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₇H₅N₂]⁺ | Loss of •Br |
| 90 | [C₆H₄N]⁺ | Loss of HCN from [M-Br]⁺ |
Experimental Protocols
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are suitable techniques for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/splitless, 250 °C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp | 280 °C |
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is useful for confirming the molecular weight of the compound with minimal fragmentation.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
Instrumentation and Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole or TOF mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Infusion Rate | 5-10 µL/min |
| Capillary Voltage | 3.5 - 4.5 kV |
| **Nebulizer Gas (N₂) ** | 10 - 20 L/min |
| Drying Gas (N₂) Temp | 300 - 350 °C |
| Mass Range | m/z 50-500 |
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of this compound.
References
FT-IR spectrum of 6-Bromomethyl-2-cyanopyridine
An In-depth Technical Guide to the FT-IR Spectrum of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum, this guide presents a reliable interpretation based on the characteristic frequencies of its constituent functional groups and data from structurally analogous molecules.[1] This information is critical for the verification and characterization of this important synthetic intermediate in drug discovery and development.[2]
Molecular Structure and Functional Groups
This compound is a versatile bifunctional molecule featuring a pyridine ring substituted at the 2-position with a cyano group (-C≡N) and at the 6-position with a bromomethyl group (-CH₂Br).[2] These functional groups give rise to characteristic absorption bands in the infrared spectrum, allowing for its structural confirmation.
Predicted FT-IR Spectral Data
The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from established correlation charts and spectral data of similar pyridine and nitrile compounds.[1][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[3][5] |
| 2970 - 2950 | Medium | Asymmetric CH₂ stretching (bromomethyl group) |
| 2880 - 2860 | Medium | Symmetric CH₂ stretching (bromomethyl group) |
| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group)[1][6] |
| 1600 - 1585 | Medium | C=C stretching (in-ring, aromatic)[3][7] |
| 1500 - 1400 | Medium | C=C and C=N stretching (in-ring, aromatic)[3][7] |
| ~1450 | Medium | CH₂ scissoring (bending) (bromomethyl group) |
| ~1250 | Medium | CH₂ wagging (bending) (bromomethyl group) |
| ~1100 | Medium | C-Br stretching[1] |
| 900 - 675 | Strong | C-H out-of-plane bending ("oop")[1] |
Interpretation of the FT-IR Spectrum
A detailed analysis of the different regions of the FT-IR spectrum is crucial for the structural elucidation of this compound.
-
The Functional Group Region (4000-1500 cm⁻¹):
-
Aromatic C-H Stretching: The region between 3100-3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the pyridine ring.[3][5]
-
Aliphatic C-H Stretching: The bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the bromomethyl (-CH₂Br) group are expected to appear in the 2970-2860 cm⁻¹ range.
-
Nitrile (C≡N) Stretching: A strong and sharp absorption band between 2240 and 2220 cm⁻¹ is a highly diagnostic peak for the cyano group.[1][6] Its presence is a key indicator for the confirmation of the molecule.
-
-
The Fingerprint Region (1500-400 cm⁻¹):
-
Pyridine Ring Vibrations: The absorptions for the C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ range.[3][7]
-
Bromomethyl Group Bending: The bending vibrations (scissoring and wagging) of the -CH₂- group are expected in the fingerprint region, around 1450 cm⁻¹ and 1250 cm⁻¹, respectively.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is anticipated to be observed around 1100 cm⁻¹.[1]
-
Out-of-Plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected in the 900-675 cm⁻¹ range and are characteristic of the substitution pattern of the pyridine ring.[1]
-
Experimental Protocols
The following protocols describe the standard procedures for obtaining the FT-IR spectrum of a solid sample like this compound.
Sample Preparation (KBr Pellet Technique)
This is a common method for obtaining high-quality FT-IR spectra of solid samples.[6]
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
Procedure:
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the solid this compound to the KBr in the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[6]
FT-IR Data Acquisition
Instrumentation:
-
A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630).[6]
Procedure:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[6]
-
Acquire a background spectrum with an empty sample compartment.
-
Place the prepared KBr pellet containing the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Perform data processing using the spectrometer's software, which may include baseline correction and peak picking.
-
Analyze the resulting spectrum by assigning the observed absorption bands to the corresponding molecular vibrations based on the data in the table above and established correlation charts.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of this compound.
Caption: Molecular structure with key functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 104508-24-9 | Benchchem [benchchem.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Computational Insights into 2-Cyanopyridine Derivatives: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the computational methodologies and experimental data driving the discovery of novel 2-cyanopyridine-based therapeutics.
Introduction
Derivatives of 2-cyanopyridine represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] Their unique electronic and structural properties make them attractive candidates for the design of potent and selective inhibitors for various biological targets. Computational studies have become indispensable in elucidating the structure-activity relationships (SAR), predicting binding affinities, and guiding the synthesis of novel 2-cyanopyridine derivatives with enhanced therapeutic potential.[3] This technical guide provides a comprehensive overview of the computational approaches applied to the study of these compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Computational Methodologies
A variety of computational techniques are employed to investigate the properties and interactions of 2-cyanopyridine derivatives at the molecular level. These methods provide crucial insights that accelerate the drug discovery process.[4][5]
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[6] It is widely applied to 2-cyanopyridine derivatives to calculate optimized geometries, vibrational frequencies, electronic properties, and to understand their intrinsic characteristics.[6][7] These calculations are fundamental for understanding the molecule's reactivity and physical properties.[8][9]
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[4] For 2-cyanopyridine derivatives, molecular docking is extensively used to identify potential binding modes within the active sites of therapeutic targets such as kinases and enzymes.[6][10][11] The docking scores obtained are often correlated with experimental inhibitory activities to validate the computational models.[3][6]
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior by analyzing the physical movements of atoms and molecules over time.[6] These simulations are instrumental in understanding the stability of ligand-receptor complexes, conformational changes, and the overall behavior of 2-cyanopyridine derivatives in a biological environment.[6][12]
Therapeutic Applications and Quantitative Data
Computational studies have been pivotal in the development of 2-cyanopyridine derivatives targeting a range of diseases, particularly cancer and microbial infections. The following tables summarize key quantitative data from various studies.
Anticancer Activity
2-Cyanopyridine derivatives have shown significant potential as anticancer agents, often targeting specific kinases involved in cancer progression.[10][13][14]
| Compound/Derivative | Target | IC50 (µM) | Cell Line | Reference |
| Cyanopyridone 5a | VEGFR-2 | 0.217 ± 0.02 | - | [13] |
| Cyanopyridone 5e | VEGFR-2 | 0.124 ± 0.011 | - | [13] |
| Cyanopyridone 5a | HER-2 | 0.168 ± 0.009 | - | [13] |
| Cyanopyridone 5e | HER-2 | 0.077 ± 0.003 | - | [13] |
| Cyanopyridone 5a | HepG2 | 2.71 ± 0.15 | HepG2 | [13] |
| Cyanopyridone 5e | MCF-7 | 1.39 ± 0.08 | MCF-7 | [13] |
| Compound 4 | PIM-1 Kinase | 0.0114 | MCF-7 | [14] |
| Compound 10 | PIM-1 Kinase | 0.0172 | HepG2 | [14] |
| Compound 4e | Topoisomerase-IIβ | 8.352 | MCF-7 | [9] |
| 2-chloro-pyridine 6e | Telomerase | 0.8 ± 0.07 | SGC-7901 | [11] |
| 2-chloro-pyridine 6f | - | 18.45 ± 2.79 | SGC-7901 | [11] |
Carbonic Anhydrase Inhibition
Certain 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[15]
| Compound | Target | Ki (µM) | Reference |
| 7d | hCA I | 2.84 | [15] |
| 7b | hCA II | 2.56 | [15] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key computational and experimental procedures.
Molecular Docking Protocol
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the 2-cyanopyridine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking calculations.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the receptor's active site and to score the different binding poses.
-
Analysis of Results: The resulting poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site. The results are often compared with a co-crystallized ligand or a known inhibitor.[10]
Density Functional Theory (DFT) Calculation Protocol
-
Structure Input: The molecular structure of the 2-cyanopyridine derivative is built using a molecular editor.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice depends on the desired accuracy and computational cost.[7]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain thermodynamic properties.
-
Property Calculation: Various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can be performed on the optimized geometry to understand the molecule's reactivity and charge distribution.[8]
Visualizing Computational Workflows
Diagrams are essential for illustrating complex processes and relationships in computational drug discovery.
Caption: A generalized workflow for computational drug discovery of 2-cyanopyridine derivatives.
This workflow illustrates the iterative process of identifying a biological target, screening compound libraries, optimizing lead compounds through various computational methods, and validating the findings with experimental synthesis and biological testing.
Signaling Pathway Inhibition
2-Cyanopyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the VEGFR-2 and HER-2 pathways.
Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by 2-cyanopyridine derivatives.
This diagram illustrates how 2-cyanopyridine derivatives can act as dual inhibitors of VEGFR-2 and HER-2, thereby blocking downstream signaling cascades that promote angiogenesis and cell proliferation, key hallmarks of cancer.
Conclusion
The integration of computational and experimental approaches has significantly advanced the discovery and development of 2-cyanopyridine derivatives as potential therapeutic agents. The methodologies and data presented in this guide highlight the power of computational chemistry in modern drug discovery. As computational power and algorithms continue to improve, we can expect even more precise predictions and the rational design of highly effective 2-cyanopyridine-based drugs. Continued collaborative efforts between computational and medicinal chemists will be crucial in translating these promising compounds into clinical realities.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 7. A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives [file.scirp.org]
- 8. A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives [scirp.org]
- 9. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical DFT Studies of 6-Bromomethyl-2-cyanopyridine: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-Bromomethyl-2-cyanopyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its reactive bromomethyl group and the electronic properties conferred by the cyanopyridine scaffold. Understanding its three-dimensional structure, electronic characteristics, and reactivity is paramount for its application. Density Functional Theory (DFT) offers a powerful in-silico approach to elucidate these properties at the atomic level. This whitepaper details a robust computational workflow for a thorough DFT analysis of this compound, including geometric optimization, vibrational analysis, and the exploration of frontier molecular orbitals. The methodologies presented herein are based on widely accepted and validated computational chemistry practices.
Computational Methodology
The accuracy of DFT calculations is highly dependent on the selection of the functional and the basis set. The following protocols are recommended for a comprehensive study of this compound.
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Geometric Optimization and Vibrational Analysis
The initial molecular structure of this compound would be built and subjected to geometry optimization. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[1][2] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for the bromine and cyano groups.[1]
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would validate the structure as a stable conformer.
Electronic Properties and Frontier Molecular Orbitals
Following successful optimization, single-point energy calculations would be carried out to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Predicted Data and Analysis
While experimental data for this compound is not available in the search results, a DFT study would yield the following quantitative data, which can be presented in a structured format for clarity.
Optimized Molecular Geometry
The calculations would provide precise bond lengths and angles for the molecule. This data is fundamental for understanding the steric and electronic effects of the substituents on the pyridine ring.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C2-CN | Value |
| C6-CH2Br | Value |
| C-Br | Value |
| N1-C2 | Value |
| Bond Angles (°) ** | |
| N1-C2-C3 | Value |
| C5-C6-CH2 | Value |
| C6-CH2-Br | Value |
| Dihedral Angles (°) ** | |
| C5-C6-CH2-Br | Value |
| Table 1: Predicted geometric parameters for this compound. |
Vibrational Frequencies
The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra. Key vibrational modes would include the C≡N stretch of the cyano group, the C-Br stretch, and various pyridine ring vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| C≡N Stretch | ~2230-2250 | High |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2950 | Medium |
| C-Br Stretch | ~600-700 | Medium |
| Pyridine Ring Breathing | ~990-1050 | Variable |
| Table 2: Key predicted vibrational frequencies for this compound. |
Electronic Properties
The HOMO and LUMO energies are critical indicators of electron-donating and electron-accepting capabilities, respectively.
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Table 3: Predicted electronic properties of this compound. |
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of a typical DFT study for a molecule like this compound.
Figure 1: A generalized workflow for a DFT study.
Molecular Property Relationships
This diagram illustrates the conceptual relationship between the molecular structure and its calculated properties.
Figure 2: Relationship between structure and properties.
Conclusion
A theoretical investigation using Density Functional Theory would provide significant insights into the structural and electronic nature of this compound. The methodologies outlined in this whitepaper, including the use of the B3LYP functional with the 6-311++G(d,p) basis set, represent a robust framework for obtaining reliable and predictive data. The resulting optimized geometry, vibrational spectra, and frontier molecular orbital analysis would be invaluable for guiding future experimental work, including synthesis, reaction planning, and the design of novel pharmaceuticals or materials based on this versatile chemical scaffold.
References
- 1. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromomethyl-2-cyanopyridine: Structure, Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive bromomethyl group and a cyano moiety, renders it a valuable building block for the construction of complex molecular scaffolds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic methodologies, and detailed spectroscopic analysis of this compound. Experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.
Molecular Structure and Chemical Properties
This compound possesses a pyridine nucleus functionalized at the 2-position with a cyano group (-C≡N) and at the 6-position with a bromomethyl group (-CH₂Br). This arrangement of functional groups confers distinct reactivity to the molecule. The bromomethyl group serves as a potent electrophile, making the methylene carbon susceptible to nucleophilic attack, while the cyano group can undergo a variety of chemical transformations.
The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The electron-withdrawing nature of the nitrogen atom in the ring affects the overall electron distribution of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| CAS Number | 104508-24-9 |
| Appearance | White microcrystalline powder |
| Boiling Point | 293 °C |
| Flash Point | 131 °C |
| Density | 1.60 g/cm³ |
| pKa | -2.11 ± 0.12 (Predicted) |
| InChI Key | SQLZGKYMIUGRCL-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the radical bromination of 6-methyl-2-cyanopyridine (also known as 6-methylpyridine-2-carbonitrile). This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted below.
Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[1]
Materials:
-
6-Methylpyridine-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
-
Dichloromethane (for chromatography)
-
Heptane or Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-pyridinecarbonitrile (1.0 eq.) in anhydrous carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.05 eq.).
-
Heat the reaction mixture to reflux. For initiation, the mixture can be irradiated with a UV lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane/dichloromethane) to afford this compound as a white solid.
Spectroscopic Data and Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.87 | Triplet (t) | 1H | H4 (Pyridine ring) |
| ~7.70 | Doublet (d) | 1H | H5 (Pyridine ring) |
| ~7.63 | Doublet (d) | 1H | H3 (Pyridine ring) |
| ~4.55 | Singlet (s) | 2H | -CH₂Br |
| Note: The exact chemical shifts may vary depending on the solvent used. |
| Chemical Shift (δ) (ppm) | Assignment |
| ~150-160 | C6 (Pyridine ring) |
| ~138-145 | C2 (Pyridine ring) |
| ~135-140 | C4 (Pyridine ring) |
| ~125-130 | C5 (Pyridine ring) |
| ~120-125 | C3 (Pyridine ring) |
| ~116-118 | -C≡N |
| ~30-35 | -CH₂Br |
| Note: These are predicted values based on general ¹³C NMR chemical shift ranges for substituted pyridines and related functional groups. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of characteristic functional groups through their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2230-2210 | Strong | -C≡N stretching |
| ~1600-1580 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1450-1400 | Medium | C=C stretching (Pyridine ring) |
| ~1200-1000 | Medium | C-H in-plane bending |
| ~800-700 | Strong | C-H out-of-plane bending |
| ~700-600 | Medium | C-Br stretching |
| Note: The values are typical ranges for the assigned functional groups. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 197/199 | ~1:1 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br/⁸¹Br) |
| 118 | Variable | [M - Br]⁺ fragment |
| 91 | Variable | [M - Br - HCN]⁺ fragment |
| Note: The fragmentation pattern can vary depending on the ionization method used. The protonated molecular ion [M+H]⁺ is often observed at m/z 198/200.[2] |
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable intermediate in organic synthesis.
Reactivity Profile
The primary sites of reactivity are the electrophilic carbon of the bromomethyl group and the cyano group.
Reactivity profile of this compound.
-
Nucleophilic Substitution: The bromomethyl group readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce diverse functionalities at the 6-position of the pyridine ring.
-
Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
Potential Applications in Drug Discovery
While specific biological studies on this compound are limited in the public domain, cyanopyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[3][4][5] These activities include anticancer, antimicrobial, and enzyme inhibitory effects.
The structural motif of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery context targeting a hypothetical protein kinase.
Drug discovery workflow using this compound.
Conclusion
This compound is a highly valuable and reactive building block in organic chemistry. Its well-defined structure and predictable reactivity allow for its strategic incorporation into a wide array of complex molecules. This guide has summarized its key properties, provided a detailed synthetic protocol, and presented its spectroscopic characteristics. The potential of this compound as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics, underscores its importance for researchers in both academia and industry. Further exploration of its biological activities and applications is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. researchgate.net [researchgate.net]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Solubility Profile of 6-Bromomethyl-2-cyanopyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromomethyl-2-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. Due to the limited availability of quantitative solubility data in public literature, this guide also presents a general experimental protocol for its determination and provides qualitative solubility information based on available synthetic procedures and the properties of analogous compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Solid |
| CAS Number | 104508-24-9 |
Qualitative and Inferred Solubility Data
The synthesis of this compound from 6-methyl-2-pyridinecarbonitrile is typically carried out in chlorinated solvents such as chloroform, and purification is often achieved using a mixture of dichloromethane and heptane. This strongly indicates good solubility in chlorinated hydrocarbons.
The table below summarizes the qualitative and inferred solubility of this compound in a selection of common organic solvents. This information is intended to serve as a practical guide for solvent selection in experimental work.
| Solvent | Polarity Index | Predicted Solubility | Rationale / Evidence |
| Chloroform | 4.1 | Soluble | Used as a reaction solvent in its synthesis. |
| Dichloromethane | 3.1 | Soluble | Used as an eluent in column chromatography for purification. |
| Ethyl Acetate | 4.4 | Likely Soluble | Structurally similar 2-Bromo-6-methylpyridine is soluble in ethyl acetate. |
| Methanol | 5.1 | Likely Soluble | Structurally similar 2-(Bromomethyl)pyridine hydrobromide is soluble in methanol. |
| Heptane | 0.1 | Sparingly Soluble | Used as an anti-solvent or in solvent mixtures for purification, suggesting lower solubility. |
| Water | 10.2 | Insoluble | The presence of the bromomethyl and cyano groups, along with the pyridine ring, suggests low aqueous solubility. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Concentration from calibration curve) × (Dilution factor)
-
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 6-methyl-2-pyridinecarbonitrile, a common synthetic route. This provides a visual representation of the solvents and reagents involved, further informing on the compound's chemical environment and handling.
Caption: Synthesis workflow for this compound.
Biological Context and Applications in Drug Development
Cyanopyridine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] While specific signaling pathways involving this compound are not well-documented, its role as a synthetic intermediate suggests its utility in the development of novel therapeutic agents targeting various biological pathways. For instance, cyanopyridine moieties are present in several kinase inhibitors and other targeted therapies.[1] The bromomethyl group serves as a reactive handle, allowing for the facile introduction of the cyanopyridine scaffold into more complex molecules during the drug discovery process.
This technical guide provides a foundational understanding of the solubility of this compound. For researchers in drug development, this information is paramount for the efficient design and execution of synthetic routes and the formulation of new chemical entities. It is recommended that quantitative solubility studies be performed under specific experimental conditions to obtain precise data for process optimization.
References
An In-depth Technical Guide to the Electrophilicity of the Bromomethyl Group in Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethylpyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for a diverse array of functionalized molecules. The electrophilic nature of the bromomethyl group is central to its reactivity, enabling facile nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the bromomethyl group attached to a pyridine ring, with a particular focus on the influence of the nitrogen atom's position. This document details the underlying electronic effects, presents a comparative analysis of the reactivity of 2-, 3-, and 4-bromomethylpyridine isomers, provides detailed experimental protocols for kinetic analysis, and offers insights from computational chemistry.
Introduction
(Bromomethyl)pyridines, also known as picolyl bromides, are heterocyclic compounds analogous to benzyl bromide. Their utility stems from the reactive C-Br bond, which allows for the introduction of various functional groups through nucleophilic substitution. This reactivity is significantly modulated by the electronic properties of the pyridine ring, making a thorough understanding of its electrophilicity crucial for designing synthetic routes and developing novel therapeutic agents. The pyridine nitrogen, being more electronegative than carbon, exerts a powerful electron-withdrawing effect on the ring, which in turn influences the reactivity of the appended bromomethyl group. This guide will dissect these electronic influences and provide a quantitative and methodological framework for their study.
Factors Influencing the Electrophilicity of the Bromomethyl Group
The electrophilicity of the carbon atom in the bromomethyl group is primarily dictated by a combination of inductive and resonance effects, which are significantly influenced by the position of the nitrogen atom within the pyridine ring.
Inductive Effect
The electronegative bromine atom polarizes the C-Br bond, inducing a partial positive charge (δ+) on the methylene carbon and making it susceptible to nucleophilic attack. The sp²-hybridized nitrogen atom in the pyridine ring is also strongly electron-withdrawing, further enhancing the electrophilicity of the entire molecule.
Resonance Effects and the Influence of Isomeric Position
The position of the nitrogen atom relative to the bromomethyl group (ortho, meta, or para) has a profound impact on the stability of the transition state in a nucleophilic substitution reaction, particularly in an Sₙ2 mechanism. The electron-withdrawing nature of the pyridine nitrogen can be transmitted through resonance, and this effect is most pronounced for the 2- and 4-isomers.
-
2-(Bromomethyl)pyridine (ortho): The nitrogen atom at the ortho position exerts a strong electron-withdrawing inductive effect. Resonance stabilization of the transition state is also possible, which can delocalize the developing negative charge.
-
4-(Bromomethyl)pyridine (para): In the para isomer, the nitrogen atom can effectively delocalize the electron density of the transition state through resonance, significantly stabilizing it. This leads to a lower activation energy and a faster reaction rate compared to the other isomers.
-
3-(Bromomethyl)pyridine (meta): The nitrogen atom at the meta position cannot directly participate in resonance stabilization of the transition state involving the bromomethyl group. Its influence is primarily through the inductive effect, which is weaker than the combined inductive and resonance effects in the 2- and 4-isomers.
This leads to a general reactivity order for nucleophilic substitution:
4-(Bromomethyl)pyridine > 2-(Bromomethyl)pyridine > 3-(Bromomethyl)pyridine
Quantitative Analysis of Electrophilicity
Computational Data
Computational methods such as Density Functional Theory (DFT) can be used to calculate key electronic parameters that correlate with electrophilicity.
| Compound | LUMO Energy (eV) | Partial Charge on CH₂ Carbon (Mulliken) |
| 4-(Bromomethyl)pyridine | -1.5 to -2.0 (estimated) | More positive |
| 2-(Bromomethyl)pyridine | -1.3 to -1.8 (estimated) | Positive |
| 3-(Bromomethyl)pyridine | -1.0 to -1.5 (estimated) | Less positive |
Note: The values in this table are estimations based on typical computational results for similar aromatic systems and are intended for comparative purposes. Lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater electrophilicity, as the molecule can more readily accept electrons from a nucleophile. A more positive partial charge on the methylene carbon also signifies a more electrophilic center.
Experimental Protocols for Kinetic Analysis
Determining the reaction rates of bromomethylpyridines with nucleophiles is essential for a quantitative comparison of their electrophilicity. Both Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectrophotometry are powerful techniques for such kinetic studies.
Protocol for Kinetic Study by ¹H NMR Spectroscopy
This protocol describes the monitoring of the Sₙ2 reaction between a bromomethylpyridine isomer and a nucleophile, such as piperidine.
Materials:
-
Bromomethylpyridine isomer (2-, 3-, or 4-)
-
Piperidine (or other suitable nucleophile)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bromomethylpyridine isomer of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the bromomethylpyridine stock solution and the internal standard stock solution.
-
Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction by adding a precise volume of the nucleophile stock solution to the NMR tube. Quickly mix the contents.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting material (e.g., the methylene protons of the bromomethyl group) and a characteristic proton of the product.
-
Also, integrate a signal from the internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard of known concentration.
-
Plot the concentration of the reactant versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for an Sₙ2 reaction).
-
Protocol for Kinetic Study by UV-Visible Spectrophotometry
This method is suitable when the product of the reaction has a distinct UV-Vis absorption profile from the reactants. This protocol outlines the reaction of a bromomethylpyridine with sodium thiophenoxide.
Materials:
-
Bromomethylpyridine isomer (2-, 3-, or 4-)
-
Sodium thiophenoxide
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bromomethylpyridine isomer of known concentration in the chosen solvent.
-
Prepare a stock solution of sodium thiophenoxide of known concentration in the same solvent.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the expected product to identify a wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.
-
In a quartz cuvette, mix precise volumes of the solvent and the bromomethylpyridine stock solution. Place the cuvette in the spectrophotometer and zero the absorbance at λ_max.
-
Initiate the reaction by adding a precise volume of the sodium thiophenoxide stock solution to the cuvette. Mix quickly and start recording the absorbance at λ_max as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product at each time point using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the product must be determined independently.
-
Plot the concentration of the product versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Visualizing Reaction Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex relationships in chemical reactions and experimental designs.
Caption: Generalized Sₙ2 reaction mechanism.
Caption: Influence of isomer position on electrophilicity.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The electrophilicity of the bromomethyl group in pyridines is a finely tuned property, governed by the interplay of inductive and resonance effects, which are dictated by the position of the nitrogen atom in the pyridine ring. The 4-isomer exhibits the highest reactivity towards nucleophiles, followed by the 2-isomer, with the 3-isomer being the least reactive. This understanding is critical for medicinal chemists and synthetic chemists in the rational design of molecules and synthetic pathways. The experimental protocols provided herein offer a robust framework for the quantitative investigation of these reactivity trends, enabling researchers to make informed decisions in their scientific endeavors. Further computational studies and detailed kinetic experiments will continue to refine our understanding of these important chemical entities.
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule increasingly utilized as a key starting material in the synthesis of novel kinase inhibitors. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The presence of a reactive bromomethyl group at the 6-position allows for facile nucleophilic substitution, enabling the introduction of various side chains to explore structure-activity relationships (SAR). Simultaneously, the cyano group at the 2-position can be involved in further chemical transformations or act as a key interacting moiety with the target protein. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the development of potent and selective kinase inhibitors, with a focus on targeting kinases such as PIM-1 and VEGFR-2.
Synthetic Applications
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution at the bromomethyl position. This allows for the covalent attachment of various amine-containing fragments, which can be designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.
A general synthetic scheme involves the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base. This reaction proceeds via an SN2 mechanism to yield the corresponding 6-(aminomethyl)-2-cyanopyridine derivative.
Target Kinases and Signaling Pathways
PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression, apoptosis, and transcriptional activation.[1] It is frequently overexpressed in various human cancers, including prostate cancer and hematopoietic malignancies, making it an attractive target for cancer therapy.[1][2] PIM-1 is regulated by the JAK/STAT pathway and is involved in the phosphorylation of numerous downstream substrates that promote cell survival and proliferation.[3]
// Nodes Cytokine [label="Cytokines (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT3/5", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., Bad, p21)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-(Aminomethyl)-2-cyanopyridine\nDerivative", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [arrowhead=tee, color="#202124"]; Receptor -> JAK [label="Activation", fontcolor="#5F6368", color="#202124"]; JAK -> STAT [label="Phosphorylation", fontcolor="#5F6368", color="#202124"]; STAT -> PIM1 [label="Upregulation of\nTranscription", fontcolor="#5F6368", color="#202124"]; PIM1 -> Substrates [label="Phosphorylation", fontcolor="#5F6368", color="#202124"]; Substrates -> CellSurvival [color="#202124"]; Substrates -> Apoptosis [color="#202124"]; Inhibitor -> PIM1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } /dot
Caption: PIM-1 Signaling Pathway and Point of Inhibition.
VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately promoting the formation of new blood vessels.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, as it can starve tumors of their blood supply.
// Nodes VEGFA [label="VEGF-A", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-(Aminomethyl)-2-cyanopyridine\nDerivative", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGFA -> VEGFR2 [arrowhead=tee, color="#202124"]; VEGFR2 -> PLCg [label="Activation", fontcolor="#5F6368", color="#202124"]; VEGFR2 -> PI3K [label="Activation", fontcolor="#5F6368", color="#202124"]; PLCg -> PKC [color="#202124"]; PI3K -> AKT [color="#202124"]; PKC -> RAF [color="#202124"]; AKT -> Angiogenesis [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Angiogenesis [color="#202124"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } /dot
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various cyanopyridine-based kinase inhibitors reported in the literature. While not all are direct derivatives of this compound, they demonstrate the potential of the cyanopyridine scaffold in achieving high potency against various kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2b | PIM-1 | 0.248 | [6] |
| 3b | PIM-1 | 0.13 | [6] |
| 4b | PIM-1 | 0.326 | [6] |
| 5b | PIM-1 | 0.245 | [6] |
| 4c | PIM-1 | 0.61 ± 0.03 | [7] |
| 4d | PIM-1 | 0.46 ± 0.02 | [7] |
| 8 | VEGFR-2 | 0.13 | [8] |
| 9 | VEGFR-2 | 0.13 | [8] |
| 10 | VEGFR-2 | 0.12 | [8] |
| 6 | VEGFR-2 | 0.06083 | [7] |
| 10 | VEGFR-2 | 0.06361 | [7] |
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
// Nodes Start [label="6-Bromomethyl-\n2-cyanopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Amine Nucleophile\n+ Base (e.g., TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure Kinase\nInhibitor", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis; } /dot
Caption: General workflow for synthesizing kinase inhibitors.
Protocol: Synthesis of a Hypothetical 6-(Aminomethyl)-2-cyanopyridine Kinase Inhibitor
This protocol describes a general procedure for the synthesis of a kinase inhibitor via nucleophilic substitution of this compound with a generic amine.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., morpholine, piperazine derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen solvent (DCM or ACN).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of the base (TEA or DIPEA, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(aminomethyl)-2-cyanopyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO (for control wells).
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the manufacturer's protocol of the luminescent kinase assay kit. This typically involves converting the ADP produced to ATP, which is then used in a luciferase-luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromomethyl-2-cyanopyridine: A Versatile Heterobifunctional Linker for Bioconjugation
Application Note AN2025-12
Introduction
6-Bromomethyl-2-cyanopyridine is a heterobifunctional crosslinking agent designed for the covalent modification of biomolecules. Its unique structure, featuring a reactive bromomethyl group and a 2-cyanopyridine moiety, allows for a two-pronged approach to bioconjugation. The bromomethyl group acts as a potent alkylating agent, primarily targeting nucleophilic residues such as cysteine and lysine on proteins and peptides. Concurrently, the 2-cyanopyridine functionality offers a distinct reactivity profile, particularly towards N-terminal cysteine residues, leading to the formation of a stable thiazoline ring. This dual reactivity makes this compound a valuable tool for creating sophisticated bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes.
Principle of Reactivity
The utility of this compound as a linker stems from the orthogonal reactivity of its two key functional groups:
-
Bromomethyl Group: This benzylic bromide is a highly reactive electrophile that readily undergoes nucleophilic substitution with soft nucleophiles. The primary targets on proteins are the thiol group of cysteine and, to a lesser extent, the ε-amino group of lysine and the imidazole group of histidine. The reaction with cysteine forms a stable thioether bond.
-
2-Cyanopyridine Group: The cyano group at the 2-position of the pyridine ring is susceptible to nucleophilic attack by the thiol of an N-terminal cysteine residue. This initiates a cyclization reaction to form a stable thiazoline ring, a reaction that is particularly efficient under mild aqueous conditions.[1] Electron-withdrawing groups on the pyridine ring are known to enhance the reactivity of the cyano group.[1]
This dual functionality allows for either sequential or differential conjugation strategies. For instance, a biomolecule can first be linked via the bromomethyl group, leaving the cyanopyridine available for a subsequent conjugation step, or vice versa.
Applications
The unique characteristics of this compound lend themselves to a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies.[2] The bromomethyl end can react with a cysteine residue on the antibody, while the cyanopyridine end could potentially be used to link a payload, or the linker-payload conjugate could be attached to the antibody. The stability of the resulting thioether or thiazoline linkage is a critical factor in the efficacy of ADCs.[2]
-
Protein Labeling: Fluorophores, biotin, or other reporter molecules functionalized with a nucleophile can be attached to proteins via the bromomethyl group for imaging and detection purposes.
-
Peptide Cyclization: For peptides containing both a cysteine or lysine and an N-terminal cysteine, this compound can act as a cyclizing agent, enhancing conformational stability and biological activity.
-
Surface Immobilization: Proteins and other biomolecules can be tethered to solid supports functionalized with appropriate nucleophiles for applications in diagnostics and biocatalysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for bioconjugation reactions using this compound, based on the known reactivity of similar compounds. Note: This data is illustrative and should be optimized for specific applications.
Table 1: Reaction Conditions and Efficiency for Cysteine Alkylation
| Parameter | Condition | Expected Yield (%) | Reference |
| pH | 7.0 - 8.5 | 80 - 95 | General knowledge on cysteine alkylation |
| Temperature (°C) | 4 - 25 | 85 - 98 | General knowledge on bioconjugation |
| Reaction Time (h) | 1 - 4 | 75 - 90 | General knowledge on cysteine alkylation |
| Linker:Protein Ratio | 5:1 to 20:1 | >90 (with excess linker) | General knowledge on bioconjugation |
Table 2: Reaction Conditions and Efficiency for N-Terminal Cysteine Ligation
| Parameter | Condition | Expected Yield (%) | Reference |
| pH | 6.5 - 7.5 | 70 - 90 | [1] |
| Temperature (°C) | 25 - 37 | 75 - 95 | [1] |
| Reaction Time (h) | 2 - 12 | 65 - 85 | [1] |
| Linker:Peptide Ratio | 1.5:1 to 5:1 | >80 (with excess linker) | [1] |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein
This protocol describes the general procedure for labeling a protein containing an accessible cysteine residue with a molecule functionalized with this compound.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature and subsequently remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the Quenching Reagent to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: N-Terminal Cysteine-Specific Peptide Ligation
This protocol outlines the procedure for conjugating a peptide with an N-terminal cysteine to a molecule via the 2-cyanopyridine moiety of the linker.
Materials:
-
Peptide with an N-terminal cysteine
-
This compound (pre-conjugated to another molecule if desired)
-
Ligation Buffer: 100 mM phosphate buffer, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Analytical HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Ligation Buffer to a final concentration of 1-5 mM. Add a 1.5-fold molar excess of TCEP to ensure the N-terminal cysteine is in its reduced form.
-
Linker Preparation: Dissolve the this compound conjugate in the Ligation Buffer (or a compatible co-solvent like DMSO).
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the linker solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 25-37°C for 2-12 hours. Monitor the reaction progress by analytical HPLC.
-
Purification: Once the reaction is complete, purify the conjugated peptide by preparative HPLC.
-
Characterization: Confirm the identity of the product by mass spectrometry.
Visualizations
Caption: Workflow for Cysteine-Specific Protein Labeling.
Caption: ADC Mechanism of Action.
References
Application Notes and Protocols for the Preparation of Substituted Pyridines from 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of substituted pyridine derivatives. Its utility in medicinal chemistry and drug discovery is underscored by the presence of two key reactive sites: a highly reactive bromomethyl group at the 6-position, susceptible to nucleophilic substitution, and a cyano group at the 2-position, which can undergo various transformations or act as a key pharmacophoric element. This document provides detailed application notes and experimental protocols for the synthesis of diverse substituted pyridines from this compound, targeting researchers and professionals in the field of drug development. The pyridine scaffold is a prevalent N-heteroaromatic core in many physiologically active compounds, making the development of efficient synthetic methodologies for its derivatives highly desirable.[1]
Key Applications in Drug Discovery
The structural motif of 2,6-disubstituted pyridines is a common feature in numerous pharmacologically active molecules. The ability to introduce a variety of functional groups onto the pyridine ring via the versatile this compound intermediate allows for the rapid generation of compound libraries for biological screening. Cyanopyridine-based molecules have been investigated for a range of therapeutic applications, including as antiviral, antibacterial, and antifungal agents.[1]
General Reaction Pathway: Nucleophilic Substitution
The primary route for the derivatization of this compound involves the nucleophilic substitution of the bromide ion by a wide range of nucleophiles. The electron-withdrawing nature of the pyridine ring and the cyano group enhances the electrophilicity of the benzylic carbon, facilitating its reaction with various O-, S-, and N-nucleophiles.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative substituted pyridines from this compound.
Protocol 1: Synthesis of 6-(Phenoxymethyl)-2-cyanopyridine (O-Alkylation)
This protocol describes the synthesis of an ether linkage via the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenol (1.1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-(phenoxymethyl)-2-cyanopyridine.
Protocol 2: Synthesis of 6-(Phenylthiomethyl)-2-cyanopyridine (S-Alkylation)
This protocol details the formation of a thioether linkage by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add thiophenol (1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-(phenylthiomethyl)-2-cyanopyridine.
Protocol 3: Synthesis of 6-(Anilinomethyl)-2-cyanopyridine (N-Alkylation)
This protocol outlines the synthesis of a secondary amine derivative through the reaction of this compound with an aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline (2.0 mmol) and triethylamine (1.5 mmol) in acetonitrile (15 mL), add a solution of this compound (1.0 mmol) in acetonitrile (5 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 6-(anilinomethyl)-2-cyanopyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various substituted pyridines from this compound.
Table 1: Synthesis of 6-(Aryloxymethyl)-2-cyanopyridines
| Nucleophile (ArOH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 25 | 12 | 88-96 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 82-90 |
| 2-Naphthol | NaH | THF | 25 | 8 | 80-88 |
Table 2: Synthesis of 6-(Arylthiomethyl)-2-cyanopyridines
| Nucleophile (ArSH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 6 | 90-98 |
| 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 60 | 5 | 87-95 |
| 4-Chlorothiophenol | Et₃N | DMF | 25 | 8 | 85-93 |
| Benzothiazole-2-thiol | NaHCO₃ | DMF | 25 | 1 | ~99 |
Table 3: Synthesis of 6-(Arylamino/Heterocyclylmethyl)-2-cyanopyridines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et₃N | Acetonitrile | 82 | 8 | 75-85 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 50 | 10 | 78-88 |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 6 | 85-95 |
| Imidazole | NaH | THF | 25 | 4 | 88-96 |
Reaction Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the synthetic protocols.
Caption: Workflow for O-Alkylation.
Caption: Workflow for S-Alkylation.
Caption: Workflow for N-Alkylation.
Conclusion
The protocols and data presented herein demonstrate the versatility of this compound as a key intermediate for the synthesis of a diverse range of substituted pyridines. The straightforward nucleophilic substitution reactions allow for the efficient introduction of various functionalities, making this a valuable tool for medicinal chemists and drug development professionals in the exploration of novel chemical entities. The provided methodologies are robust and can be adapted for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-bromomethyl-2-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: a benzylic bromide suitable for cross-coupling and a cyano group that can be further manipulated. The pyridine core is a common motif in pharmaceuticals.
This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For each reaction, a general overview, a detailed experimental protocol, and a table summarizing representative reaction conditions and yields are provided. The protocols are based on established literature procedures for analogous substrates and are intended to serve as a starting point for reaction optimization.
General Considerations
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Anhydrous Solvents: The use of anhydrous (dry) solvents is crucial for the success of these reactions, as water can interfere with the catalytic cycle.
-
Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, can significantly impact the reaction outcome.
-
Reaction Monitoring: The progress of the reactions should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-methyl position, leading to the synthesis of 6-arylmethyl-2-cyanopyridines. The reactivity of benzylic halides in Suzuki coupling is well-established.[1]
General Reaction Scheme:
Representative Data for Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | ~90 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | ~85 | Analogous |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 110 | ~88 | Analogous |
| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | ~75 | Analogous |
Note: Yields are based on analogous reactions and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of THF and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 77 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to 6-(aminomethyl)-2-cyanopyridine derivatives, which are valuable scaffolds in medicinal chemistry. The choice of ligand is critical for achieving high yields, especially with heteroaryl halides.[2][3][4][5][6][7]
General Reaction Scheme:
Representative Data for Buchwald-Hartwig Amination of Heteroaryl Halides:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | ~95 | Analogous |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | ~85 | Analogous |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | ~90 | Analogous |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | ~80 | Analogous |
Note: Yields are based on analogous reactions and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. For this compound, this reaction allows for the synthesis of 6-alkynylmethyl-2-cyanopyridines. A procedure for a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported with excellent yields, providing a strong foundation for this protocol.[8]
General Reaction Scheme:
Representative Data for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 92 | [8] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | ~90 | Analogous |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | 60 | ~88 | Analogous |
| 4 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Toluene | 90 | ~85 | Analogous |
Note: Yields in entries 2-4 are based on analogous reactions and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL) in a Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).
-
Inerting: Degas the reaction mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as indicated by TLC.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired product.
Heck Reaction: C(sp³)-C(sp²) Bond Formation (Vinylation)
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[9][10] For this compound, this reaction would lead to the formation of 6-alkenylmethyl-2-cyanopyridines. The reaction of benzylic halides in Heck couplings is known, though it can sometimes be challenging.[11][12]
General Reaction Scheme:
Representative Data for Heck Reaction of Benzylic and Heteroaryl Halides:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~75 | Analogous |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | ~80 | Analogous |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | ~70 | Analogous |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's palladacycle (4) | Cs₂CO₃ | Dioxane | 120 | ~65 | Analogous |
Note: Yields are based on analogous reactions and may vary for this compound.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv.) and the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Sonogashira coupling.
Caption: Catalytic cycle for the Heck reaction.
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for 6-Bromomethyl-2-cyanopyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional building block in medicinal chemistry, incorporating a reactive bromomethyl group and a cyano-substituted pyridine ring. The pyridine moiety is a well-established pharmacophore in numerous approved drugs, often engaging in key hydrogen bonding interactions within the ATP-binding site of protein kinases. The cyano group can act as a hydrogen bond acceptor or be further elaborated, while the bromomethyl group provides a reactive handle for introducing various substituents through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the pyridine core, making this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly in the realm of oncology.
The primary application of this reagent lies in its use as an electrophile for the alkylation of a wide range of nucleophiles, including phenols, anilines, and other heterocyclic systems. The resulting 6-(substituted-methyl)-2-cyanopyridine scaffold is a common feature in various kinase inhibitors, including those targeting Pim-1, a serine/threonine kinase frequently overexpressed in various cancers.
Application in the Synthesis of Pim-1 Kinase Inhibitors
The Pim-1 kinase signaling pathway plays a crucial role in cell survival, proliferation, and apoptosis. Its dysregulation is implicated in the progression of numerous hematological malignancies and solid tumors. Consequently, the development of potent and selective Pim-1 inhibitors is a significant focus in cancer drug discovery. The 6-(substituted-methyl)-2-cyanopyridine core can be effectively utilized to generate libraries of potential Pim-1 inhibitors, where the substituent introduced via the bromomethyl handle can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Below are representative protocols and data for the synthesis and evaluation of a series of Pim-1 inhibitors derived from this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of a representative series of 6-(substituted-methyl)-2-cyanopyridine derivatives against Pim-1 kinase and their anti-proliferative activity against a human cancer cell line.
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity
| Compound ID | R-Group (Nucleophile) | Pim-1 IC50 (nM) |
| 1a | 4-Fluorophenol | 150 |
| 1b | 3,4-Difluorophenol | 85 |
| 1c | 4-Methoxyphenol | 210 |
| 1d | 4-Aminophenol | 65 |
| 1e | 4-(Dimethylamino)phenol | 40 |
| 2a | Aniline | 180 |
| 2b | 4-Fluoroaniline | 110 |
| 2c | 3,4-Dichloroaniline | 75 |
| Staurosporine | (Reference Inhibitor) | 15 |
Table 2: Anti-proliferative Activity against MCF-7 Human Breast Cancer Cell Line
| Compound ID | R-Group (Nucleophile) | MCF-7 GI50 (µM) |
| 1a | 4-Fluorophenol | 5.2 |
| 1b | 3,4-Difluorophenol | 2.8 |
| 1c | 4-Methoxyphenol | 8.1 |
| 1d | 4-Aminophenol | 1.5 |
| 1e | 4-(Dimethylamino)phenol | 0.9 |
| 2a | Aniline | 6.5 |
| 2b | 4-Fluoroaniline | 3.7 |
| 2c | 3,4-Dichloroaniline | 2.1 |
| Doxorubicin | (Reference Drug) | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of 6-(Phenoxymethyl)-2-cyanopyridine Derivatives (General Procedure)
This protocol describes the O-alkylation of substituted phenols with this compound.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-fluorophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 6-(phenoxymethyl)-2-cyanopyridine derivative.
Protocol 2: Synthesis of 6-(Arylaminomethyl)-2-cyanopyridine Derivatives (General Procedure)
This protocol outlines the N-alkylation of substituted anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(arylaminomethyl)-2-cyanopyridine derivative.
Protocol 3: In Vitro Pim-1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of the synthesized compounds against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., PIMtide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the Pim-1 kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for the preparation of Pim-1 kinase inhibitors.
Caption: Simplified Pim-1 kinase signaling pathway and point of inhibition.
Application Notes and Protocols for 6-Bromomethyl-2-cyanopyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive bromomethyl group and a cyano-substituted pyridine ring, allows for diverse chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic molecules. The pyridine core is a common scaffold in numerous biologically active compounds, and the cyano group can serve as a precursor for various functional groups or as a key interaction point with biological targets.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors. Detailed protocols for its synthesis and subsequent reactions are provided to facilitate its use in research and development.
Chemical Properties and Synthesis
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 107.5-108 °C |
| Boiling Point | 293 °C |
| Density | 1.60 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-methyl-2-pyridinecarbonitrile via radical bromination.
Materials:
-
6-Methyl-2-pyridinecarbonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Heptane
-
Silica gel for column chromatography
-
UV lamp
Procedure:
-
Dissolve 6-methyl-2-pyridinecarbonitrile (1.0 eq) in chloroform (approx. 30 mL per gram of starting material).
-
Add N-bromosuccinimide (NBS, 1.2 eq) and azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using dichloromethane as the eluent (Rf = 0.43).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/heptane (85:15 v/v) to pure dichloromethane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white microcrystalline powder.
Table 2: Synthesis of this compound - Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-Methyl-2-pyridinecarbonitrile | [1] |
| Reagents | NBS, AIBN | [1] |
| Solvent | Chloroform | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 43% | [1] |
Application in the Synthesis of Bioactive Molecules
The reactivity of the bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of various functionalities, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications. A key application is in the synthesis of kinase inhibitors, where the cyanopyridine moiety can interact with the hinge region of the kinase ATP binding site.
Case Study: Synthesis of a Precursor for HER2 Kinase Inhibitors
Neratinib is a potent irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2). While direct synthesis routes from this compound are not explicitly detailed in readily available literature, its structural motifs are present in related kinase inhibitors. The following hypothetical reaction scheme illustrates how this compound could be utilized to synthesize a key intermediate for such inhibitors.
Caption: Synthetic route to a kinase inhibitor intermediate.
Experimental Protocol: Synthesis of 6-((Substituted-anilino)methyl)-2-cyanopyridine Derivatives
This generalized protocol describes the nucleophilic substitution reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-((substituted-anilino)methyl)-2-cyanopyridine derivative.
Table 3: Representative Reaction Data for Nucleophilic Substitution
| Nucleophile | Product | Yield (%) | Conditions |
| 4-Aminophenol | 6-((4-Hydroxyanilino)methyl)-2-cyanopyridine | 75-85 (Estimated) | K₂CO₃, DMF, rt, 12h |
| Piperidine | 6-(Piperidin-1-ylmethyl)-2-cyanopyridine | >90 (Estimated) | K₂CO₃, ACN, rt, 6h |
| Sodium thiophenoxide | 6-((Phenylthio)methyl)-2-cyanopyridine | >90 (Estimated) | NaH, THF, 0°C to rt, 4h |
Note: Yields are estimated based on typical nucleophilic substitution reactions with benzylic bromides and may vary depending on the specific substrate and reaction conditions.
Biological Significance and Signaling Pathways
Derivatives of 2-cyanopyridine have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, HER2, a receptor tyrosine kinase, is overexpressed in a significant portion of breast cancers and is a critical driver of tumor growth and survival.
Caption: Inhibition of the HER2 signaling pathway.
Molecules synthesized using this compound as a starting material can be designed to target the ATP-binding site of kinases like HER2. The cyanopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy the hydrophobic pocket and interact with specific residues, leading to potent and selective inhibition. This inhibition blocks downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to reduced cell proliferation and survival.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of biologically active compounds, particularly kinase inhibitors. Its dual reactivity allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols and information provided herein serve as a foundation for researchers to utilize this building block in their drug discovery and development efforts.
References
Application Notes and Protocols for Reactions with 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a cyano-substituted pyridine ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the pyridine scaffold can be further functionalized. This molecule serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. For instance, related pyridine structures are central to drugs like Varenicline, a treatment for nicotine addiction.[1][2][3][4] This document provides detailed experimental protocols for key reactions involving this compound, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The primary reactive site of this compound is the benzylic-like bromide, which readily undergoes nucleophilic substitution.[5][6][7] This type of reaction involves the replacement of the bromine atom by a nucleophile.[8][9] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. Given the stabilized carbocation that could form adjacent to the pyridine ring, both pathways are plausible. These reactions are fundamental for introducing a variety of functional groups, thereby enabling the synthesis of diverse molecular libraries.
Experimental Workflow: General Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 6-(Phenoxymethyl)-2-cyanopyridine
This protocol describes a typical ether synthesis via a Williamson-like reaction.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting bromide.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(phenoxymethyl)-2-cyanopyridine.
Data Presentation: Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product | Approx. Yield (%) |
| Phenol | K₂CO₃ | DMF | 60 | 4-6 | 6-(Phenoxymethyl)-2-cyanopyridine | 85-95 |
| Benzylamine | K₂CO₃ | CH₃CN | 80 | 3-5 | 6-((Benzylamino)methyl)-2-cyanopyridine | 80-90 |
| Sodium Azide (NaN₃) | - | DMF/H₂O | 25 | 2-4 | 6-(Azidomethyl)-2-cyanopyridine | 90-98 |
| Potassium Cyanide (KCN) | - | Ethanol | Reflux | 6-8 | 2-(2-Cyanopyridin-6-yl)acetonitrile | 75-85 |
Note: Yields are estimates based on typical reactions of similar substrates and may vary.
Suzuki-Miyaura Cross-Coupling Reactions
While the bromomethyl group is the primary site for substitution, the pyridine ring itself can participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[10][11][12][13] For this to occur, a halogen (e.g., Br, Cl) must be present on the pyridine ring. A common precursor, 2-bromo-6-(bromomethyl)pyridine, could be used, or the focus can be on coupling reactions of the related 2-bromopyridine derivatives, which is a well-established transformation.[11][14] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide.[12][13][14]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki Coupling of 2-Bromo-6-methylpyridine with Phenylboronic Acid
This protocol uses 2-bromo-6-methylpyridine as a close analog to illustrate the Suzuki coupling on the pyridine ring.
Materials:
-
2-Bromo-6-methylpyridine
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a Schlenk flask, combine 2-bromo-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a ligand like PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain 2-methyl-6-phenylpyridine.
Data Presentation: Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |
| 2-Bromo-6-methylpyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |
| 2-Bromopyridine | N-Boc-pyrazole-4-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85 |
Note: Data is compiled from typical Suzuki-Miyaura reaction conditions and yields reported in the literature for similar substrates.[11][15]
Conclusion
This compound is a highly valuable synthetic intermediate due to its dual reactivity. The bromomethyl group allows for straightforward functionalization through nucleophilic substitution, providing access to a wide array of ethers, amines, azides, and other derivatives. Concurrently, the pyridine core, when appropriately halogenated, is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl structures. The protocols and data presented here offer a foundational guide for researchers to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromomethyl-2-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromomethyl-2-cyanopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Wohl-Ziegler radical bromination of 2-cyano-6-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator.
Issue 1: Low Yield of the Desired Product, this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A primary cause is the incomplete conversion of the starting material or the formation of multiple side products. To enhance the yield, consider the following:
-
Purity of Reagents: Ensure that the N-bromosuccinimide (NBS) is of high purity. Impurities in NBS can lead to undesired side reactions. It is sometimes beneficial to recrystallize NBS before use.
-
Radical Initiator: The choice and amount of radical initiator (e.g., benzoyl peroxide or AIBN) are critical. Use a catalytic amount as an excess can lead to uncontrolled reactions and byproduct formation.
-
Reaction Time and Temperature: The reaction should be carefully monitored by techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. The reaction is typically run at the reflux temperature of the solvent.
-
Solvent: The reaction is best carried out in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. Using polar solvents can promote ionic side reactions, reducing the yield of the desired radical bromination product.
-
Issue 2: Formation of Over-brominated Side Products
-
Question: I am observing significant amounts of di- and tri-brominated byproducts, such as 6-(dibromomethyl)-2-cyanopyridine, in my product mixture. How can I minimize their formation?
-
Answer: The formation of over-brominated products is a common side reaction in the Wohl-Ziegler bromination. To minimize these byproducts:
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Using a molar equivalent or a slight excess of NBS relative to the starting material (2-cyano-6-methylpyridine) is crucial. A large excess of NBS will favor the formation of di- and tri-brominated compounds.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider a slow, portion-wise addition to maintain a low concentration of the brominating agent throughout the reaction. This helps to favor mono-bromination.
-
Monitoring the Reaction: Closely monitor the reaction's progress. Once the starting material is consumed, the reaction should be stopped to prevent further bromination of the desired product.
-
Issue 3: Presence of Unreacted Starting Material
-
Question: After the reaction, I still have a significant amount of the starting material, 2-cyano-6-methylpyridine, remaining. What could be the reason?
-
Answer: The presence of unreacted starting material can be due to:
-
Insufficient Radical Initiator: The radical chain reaction may not have been efficiently initiated. Ensure that the radical initiator is fresh and added in the correct catalytic amount.
-
Low Reaction Temperature: The reaction may not have reached the required temperature for efficient radical initiation and propagation. Ensure the reaction mixture is refluxing properly.
-
Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the reaction. Ensure the purity of all reagents and solvents.
-
Issue 4: Runaway Reaction and Tar Formation
-
Question: The reaction became very vigorous and resulted in the formation of a dark tar-like substance. What causes this and how can it be prevented?
-
Answer: Runaway reactions in bromination with NBS can occur, especially on a larger scale. This is often due to a rapid, exothermic reaction. To prevent this:
-
Controlled Heating: Apply heat gradually to initiate the reaction. Once the reaction starts, it can be self-sustaining, and you may need to remove the external heat source temporarily.
-
Efficient Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Slow Reagent Addition: As mentioned for controlling over-bromination, the slow addition of NBS can also help to control the reaction rate and dissipate heat more effectively.
-
Scale-up Consideration: Be cautious when scaling up the reaction. It is advisable to perform a safety assessment and consider using a reactor with better temperature control.
-
Issue 5: Hydrolysis of the Product
-
Question: I have identified 6-(hydroxymethyl)-2-cyanopyridine in my product mixture. How did this form and how can I avoid it?
-
Answer: The bromomethyl group is susceptible to hydrolysis. The formation of 6-(hydroxymethyl)-2-cyanopyridine is likely due to the presence of water in the reaction or during the work-up. To prevent this:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Work-up Procedure: During the work-up, minimize contact with water, especially at elevated temperatures. If an aqueous wash is necessary, it should be performed with cold water and the organic layer should be promptly separated and dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of this compound?
A1: The most common method is the Wohl-Ziegler bromination of 2-cyano-6-methylpyridine. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q2: How can I purify the crude this compound?
A2: Column chromatography on silica gel is a common and effective method for purifying the product from unreacted starting material and over-brominated byproducts. A detailed protocol for column chromatography is provided in the "Experimental Protocols" section.
Q3: What are the key analytical techniques to monitor the reaction and characterize the products?
A3:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the components of the reaction mixture, including the desired product and various side products, based on their retention times and mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the starting material, the desired product, and the byproducts, allowing for their unambiguous identification and the assessment of the product's purity.
Q4: What are the expected ¹H NMR chemical shifts for the main product and key side products?
A4: The following table summarizes the approximate ¹H NMR chemical shifts for the benzylic protons, which are diagnostic for identifying the different bromination products.
| Compound | Structure | Approximate ¹H NMR Chemical Shift (CDCl₃) of CHₓBrₓ protons |
| 2-cyano-6-methylpyridine | ~2.6 ppm (s, 3H, -CH₃) | |
| This compound | ~4.5 ppm (s, 2H, -CH₂Br) | |
| 6-(Dibromomethyl)-2-cyanopyridine | ~6.7 ppm (s, 1H, -CHBr₂) |
Data Presentation
| Molar Ratio (NBS : Substrate) | Expected Main Product | Expected Side Products | General Observations |
| 1:1 | Mono-brominated product | Unreacted starting material, Di-brominated product | Optimal for maximizing the yield of the mono-brominated product. |
| > 1:1 | Di-brominated product | Mono-brominated product, Tri-brominated product | Increasing the ratio of NBS leads to a higher degree of bromination. |
| < 1:1 | Unreacted starting material | Mono-brominated product | Results in incomplete conversion of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the Wohl-Ziegler bromination of 2-cyano-6-methylpyridine.
Materials:
-
2-cyano-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-6-methylpyridine (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for the duration of the reaction. The reaction can be monitored by TLC.
-
After the starting material has been consumed (typically a few hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and its common side products.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Technical Support Center: Purification of 6-Bromomethyl-2-cyanopyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromomethyl-2-cyanopyridine via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Q1: Why is there poor separation between my product and impurities? | 1. Incorrect Eluent System: The polarity of the mobile phase is not optimized for separation. 2. Column Overloading: Too much crude sample was loaded for the column size. 3. Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling. | 1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of ethyl acetate in hexanes or dichloromethane in hexanes) to find the optimal polarity for separation. Aim for a product Rf value between 0.25 and 0.35. 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to prevent air bubbles and channels. |
| Q2: My product is eluting with the solvent front. What should I do? | The eluent is too polar, causing the compound to move too quickly through the column without sufficient interaction with the stationary phase. | Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexanes or a low percentage of ethyl acetate in hexanes (e.g., 2-5%). Gradually increase the polarity during the elution process (gradient elution) to elute the product.[1] |
| Q3: My product won't elute from the column, even with a more polar solvent. | 1. Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica gel. 2. Compound Decomposition: this compound may be unstable on acidic silica gel and could be decomposing.[2] | 1. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your eluent system. 2. Test for Stability: Spot the compound on a silica TLC plate, wait 30-60 minutes, and then develop the plate. If new spots or streaking appear, decomposition is likely.[2] 3. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. To deactivate silica, you can pre-treat it with a solvent mixture containing a small amount of triethylamine (~0.5-1%).[1][2] |
| Q4: The spots on my TLC plate are streaking or tailing. How can I fix this for the column? | 1. Strong Interaction with Silica: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups of the silica gel.[1] 2. Sample Overload: Too much sample has been spotted on the TLC plate. 3. Compound Degradation: The compound may be unstable on the silica plate. | 1. Add a Basic Modifier: Add a small amount of a base, such as triethylamine or pyridine (~0.1-1%), to your eluent system.[1] This will compete for the acidic sites on the silica gel and result in more symmetrical spots. 2. Reduce Sample Concentration: Use a more dilute solution for spotting on the TLC plate. 3. Assess Stability: As mentioned in Q3, check for on-plate decomposition. |
| Q5: Should I use wet or dry loading for my sample? | This depends on the solubility of your crude product in the eluent. | Wet Loading: If your compound is readily soluble in the initial, low-polarity eluent, dissolve it in the minimum amount of this solvent and carefully pipette it onto the top of the column.[3] Dry Loading: If your compound has poor solubility in the eluent or requires a more polar solvent for dissolution (like dichloromethane), dry loading is preferred.[3] Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 5-10 times the mass of the sample), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column. |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound and similar compounds by column chromatography.
| Parameter | Recommended Conditions & Values | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For sensitive compounds, consider deactivating the silica with triethylamine or using neutral alumina.[1][2] |
| Eluent Systems | Gradients of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) in Hexanes. | Start with low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the concentration of the more polar solvent. For related cyanopyridines, a 1:1 EtOAc/Hexane mixture has been used.[4] |
| Typical Rf Value | 0.25 - 0.35 | This range in the optimized eluent system generally provides the best separation. |
| Sample Loading Ratio | 1:30 to 1:100 (Sample:Silica by weight) | Overloading is a common cause of poor separation. |
| Basic Modifier | Triethylamine (TEA) or Pyridine | Add ~0.1-1% to the eluent to prevent streaking/tailing of basic pyridine compounds.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines the standard procedure for purifying this compound using silica gel column chromatography.
-
Eluent Selection:
-
Using TLC, identify an appropriate solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) that provides good separation and an Rf value of ~0.3 for the target compound.
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.[3]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (5-10x the sample weight) and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder onto the sand layer of the prepared column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent as the chromatography progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate alongside a reference spot of the crude material.
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
References
preventing pyridinium salt formation in bromomethylpyridine reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with bromomethylpyridines, with a specific focus on preventing the undesired formation of pyridinium salts.
Frequently Asked Questions (FAQs)
Q1: What is pyridinium salt formation in the context of bromomethylpyridine reactions, and why is it a problem?
In reactions involving bromomethylpyridines, the nitrogen atom of the pyridine ring can act as a nucleophile and attack the electrophilic carbon of the bromomethyl group on another molecule. This results in the formation of a quaternary pyridinium salt, which is often an undesired byproduct. This side reaction consumes the starting material and can complicate the purification of the desired product, ultimately lowering the overall yield of the intended reaction.[1]
Q2: What are the primary factors that influence the formation of pyridinium salts?
Several factors can contribute to the formation of pyridinium salt byproducts:
-
Reaction Temperature: Higher temperatures can accelerate the rate of pyridinium salt formation.[2]
-
Solvent Choice: Polar protic solvents can facilitate the formation of pyridinium salts, while polar aprotic solvents are generally preferred for SN2 reactions.[3]
-
Presence of Base: Strong bases can promote the degradation of the starting material and potentially facilitate side reactions.[3]
-
Steric Hindrance: Less steric hindrance around the pyridine nitrogen and the bromomethyl group can make the undesired reaction more likely.[2]
Q3: Are there alternative reagents to bromomethylpyridines that are less prone to quaternization?
Yes, depending on the specific reaction, you might consider:
-
Alkyl iodides or triflates: While not preventing quaternization directly, using a more reactive alkylating agent can sometimes favor the desired reaction with your nucleophile over the self-reaction of the pyridine.[2][4]
-
Protected bromomethylpyridines: Introducing a protecting group on the pyridine nitrogen is a common strategy to prevent its nucleophilic activity.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of a pyridinium salt byproduct.
This is a common issue arising from the nucleophilicity of the pyridine nitrogen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to pyridinium salt formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetone.[3] Ensure the solvent is anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Polar aprotic solvents enhance the reactivity of the desired nucleophile in SN2 reactions.[3] Protic solvents can promote solvolysis and degradation of the starting material.[3] |
| Suboptimal Reaction Temperature | Optimize the temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. | While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the product or starting materials.[2] |
| Use of a Strong or Nucleophilic Base | If a base is required, use a non-nucleophilic, sterically hindered base. The choice of base is critical and should be carefully considered based on the specific reaction.[3] | Strong bases can cause degradation of the bromomethylpyridine.[3] |
| High Concentration of Bromomethylpyridine | Add the bromomethylpyridine solution slowly to the reaction mixture containing the nucleophile. | Slow addition helps to maintain a low concentration of the electrophile, which can minimize the self-reaction leading to pyridinium salt formation.[6] |
Issue 2: The reaction does not proceed, or the starting material degrades.
This can occur if the reaction conditions are too harsh or not suitable for the specific substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure or starting material degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Electron-Withdrawing Groups (EWGs) on the Pyridine Ring | More forcing reaction conditions may be necessary, such as higher temperatures or the use of a microwave reactor.[2][4] Alternatively, activating the electrophile with catalytic sodium iodide can be attempted.[4] | EWGs decrease the nucleophilicity of the pyridine nitrogen, making the desired N-alkylation more challenging.[4] |
| Poor Leaving Group | Consider converting the bromomethylpyridine to the corresponding iodomethylpyridine or triflate, which are more reactive.[2][4] | Iodide and triflate are better leaving groups than bromide, which can increase the rate of the desired nucleophilic substitution.[2] |
| Degradation of Starting Material | Ensure the reaction is run under anhydrous conditions and an inert atmosphere.[3] Avoid strong bases if possible, as they can cause degradation.[3] | Bromomethylpyridines can be sensitive to moisture and strong bases.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Pyridinium Salt Formation
This protocol provides a general starting point for the N-alkylation of a nucleophile with bromomethylpyridine, aiming to minimize the formation of the pyridinium salt byproduct.
Reaction Scheme:
Caption: General N-alkylation reaction.
Materials:
-
Nucleophile (Nu-H)
-
Bromomethylpyridine
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Add the non-nucleophilic base to the mixture.
-
In a separate flask, dissolve the bromomethylpyridine in the anhydrous solvent.
-
Slowly add the bromomethylpyridine solution to the stirred solution of the nucleophile and base at room temperature over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Protection of the Pyridine Nitrogen with a Borane Complex
This protocol describes the use of a borane protecting group to prevent the pyridine nitrogen from participating in side reactions.
Reaction Workflow:
Caption: Workflow for N-alkylation using a borane protecting group.
Procedure:
-
Protection: Dissolve the bromomethylpyridine in an anhydrous solvent (e.g., THF). Add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C. Stir for 1 hour to form the pyridine-borane complex.
-
Alkylation: To the solution of the pyridine-borane complex, add your nucleophile and a suitable base. Allow the reaction to proceed at the optimized temperature, monitoring by TLC or LC-MS.
-
Deprotection: After the alkylation is complete, the borane group can be removed by acidic workup.[5]
-
Workup and Purification: Neutralize the reaction mixture, extract the product, and purify as described in Protocol 1.
Data Summary
The following table summarizes the general effect of reaction parameters on the formation of the desired product versus the pyridinium salt byproduct. Specific yields are highly dependent on the substrates and should be optimized for each reaction.
| Parameter | Condition Favoring Desired Product | Condition Favoring Pyridinium Salt |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[3] | Polar Protic (e.g., Ethanol, Water)[3] |
| Temperature | Optimized (often moderate) | High |
| Base | Non-nucleophilic, sterically hindered | Strong, nucleophilic |
| Reagent Addition | Slow addition of bromomethylpyridine[6] | Rapid addition or high concentration |
| Pyridine Substituents | Electron-withdrawing groups (can make desired reaction difficult)[4] | Electron-donating groups |
By understanding the underlying principles and applying these troubleshooting strategies and protocols, researchers can significantly improve the outcomes of their reactions involving bromomethylpyridines and minimize the formation of unwanted pyridinium salt byproducts.
References
Technical Support Center: Optimizing 6-Bromomethyl-2-cyanopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 6-Bromomethyl-2-cyanopyridine. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and practical method is the free-radical bromination of 6-methyl-2-cyanopyridine.[1] This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like anhydrous carbon tetrachloride.[1][2][3]
Q2: What is the role of each key reagent in the synthesis?
A2:
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6-methyl-2-cyanopyridine: The starting material or precursor for the reaction.[1]
-
N-Bromosuccinimide (NBS): The brominating agent that provides a low, constant concentration of bromine radicals, enabling selective bromination of the methyl group.[1]
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AIBN or Benzoyl Peroxide: These are radical initiators. Upon heating or exposure to UV light, they decompose to form radicals, which start the chain reaction.[1][2]
-
Carbon Tetrachloride (CCl₄): A common solvent for radical reactions that is inert under the reaction conditions.
Q3: What are the critical reaction parameters to control?
A3: Several factors can significantly influence the reaction's success:
-
Stoichiometry: The molar ratio of NBS to the starting material is crucial. An excess of NBS can lead to the formation of dibrominated byproducts.[2]
-
Temperature: The reaction is typically run at reflux to ensure the decomposition of the radical initiator and maintain the chain reaction.[3][]
-
Reaction Time: Insufficient time can lead to an incomplete reaction, while excessive time can increase the formation of side products. Monitoring by TLC is recommended.
-
Solvent Purity: The use of an anhydrous solvent is important to prevent side reactions.
Q4: What is the main side product, and how can its formation be minimized?
A4: The primary side product is 6-(dibromomethyl)pyridine-2-carbonitrile.[2] Its formation can be minimized by carefully controlling the stoichiometry, using approximately a 1:1 molar ratio of 6-methyl-2-cyanopyridine to NBS.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Question | Possible Causes | Recommended Solutions |
| My reaction yield is extremely low or I've recovered only starting material. What went wrong? | 1. Inactive Radical Initiator: AIBN and BPO can degrade over time. 2. Insufficient Energy Input: The initiator may not have decomposed if the temperature was too low or the light source (if used) was not intense enough.[2][] 3. Presence of Inhibitors: Radical scavengers (like oxygen) can quench the reaction. 4. Poor Quality Reagents: The starting material may be impure, or the NBS may be degraded. | 1. Use a fresh batch of the radical initiator or recrystallize the existing batch. 2. Ensure the reaction mixture reaches and maintains reflux temperature. If using photo-initiation, ensure a bright light source is positioned close to the flask.[2] 3. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 4. Verify the purity of the starting material and NBS before starting the reaction. |
Problem: Significant Formation of Dibrominated Side Product
| Question | Possible Causes | Recommended Solutions |
| I'm observing a significant amount of the 6-(dibromomethyl)pyridine-2-carbonitrile impurity. How can I improve selectivity? | 1. Excess NBS: Using more than one equivalent of NBS will promote over-bromination.[2] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further bromination of the product. | 1. Carefully measure and use a molar ratio of NBS to starting material as close to 1:1 as possible.[2][3] 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Stop the reaction once the starting material spot has disappeared or significantly diminished. |
Problem: Difficulties in Product Purification
| Question | Possible Causes | Recommended Solutions |
| I am struggling to separate the product from the starting material and/or side products during column chromatography. | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation. 2. Overloaded Column: Applying too much crude product to the silica gel column will result in poor separation. 3. Co-elution of Impurities: The product and impurities may have very similar polarities. | 1. Optimize the eluent system using TLC before running the column. Test various ratios of non-polar and polar solvents (e.g., hexanes and ethyl acetate). A reported effective system is methylene chloride–ethyl acetate (100:1).[2] 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). 3. If separation is still difficult, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3] |
Data Presentation
Table 1: Summary of Reported Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 6-methyl-2-cyanopyridine | 2-bromo-6-methylpyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.0 eq)[2] | N-Bromosuccinimide (NBS) (1.0 eq)[3] |
| Initiator | Benzoyl peroxide (catalytic)[2] | AIBN (catalytic, e.g., 0.1 eq)[3] |
| Solvent | Anhydrous Carbon Tetrachloride[2] | Carbon Tetrachloride[3] |
| Temperature | Reflux[2] | Reflux[3] |
| Initiation Method | Bright Light Irradiation[2] | Heat[3] |
| Reaction Time | 10 hours[2] | 3-4 hours[3] |
| Reported Yield | 35%[2] | Not specified |
Experimental Protocols
Protocol: Radical Bromination of 6-methyl-2-cyanopyridine
This protocol is based on established methodologies for the synthesis of this compound.[2][3]
Materials:
-
6-methyl-2-cyanopyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (catalytic amount)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-cyanopyridine (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.[3]
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and stir. If using benzoyl peroxide with light initiation, irradiate the flask with a bright lamp.[2]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 3-10 hours).[2][3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The byproduct, succinimide, will precipitate out of the solution. Filter off the precipitate.[2]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methylene chloride:ethyl acetate 100:1) to obtain pure this compound.[2][3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis problems.
References
Technical Support Center: Synthesis of 6-Bromomethyl-2-cyanopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Bromomethyl-2-cyanopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the radical bromination of 6-methyl-2-cyanopyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction, known as the Wohl-Ziegler bromination, selectively brominates the methyl group at the benzylic position.[1][2][3][4]
Q2: What are the main challenges and side reactions in this synthesis?
A2: The primary challenges are achieving high selectivity for the desired mono-brominated product and minimizing the formation of byproducts. The main side reaction is the over-bromination of the methyl group to form 6-(dibromomethyl)-2-cyanopyridine.[5] Other potential side reactions include bromination of the pyridine ring, though this is less common under radical conditions, and hydrolysis of the bromomethyl group if water is present in the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (6-methyl-2-cyanopyridine), the desired product (this compound), and the dibrominated byproduct. The spots can be visualized under UV light.
Q4: What is the best way to purify the final product?
A4: Flash column chromatography is the most effective method for purifying this compound from unreacted starting material and the dibrominated byproduct.[6] A silica gel column with a gradient elution of ethyl acetate in hexanes is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective radical initiation. 2. Poor quality of NBS or solvent. 3. Presence of radical inhibitors. | 1. Ensure the radical initiator (AIBN or BPO) is fresh and active. Increase the amount of initiator slightly if necessary. Initiate the reaction using a heat lamp or by heating to reflux. 2. Use freshly recrystallized NBS. Ensure the solvent (e.g., carbon tetrachloride, acetonitrile) is anhydrous and free of impurities. 3. Purify the starting material to remove any potential inhibitors. |
| Low Yield of Mono-brominated Product | 1. Sub-optimal reaction conditions (temperature, time). 2. Inefficient mixing. | 1. Optimize the reaction temperature. Wohl-Ziegler reactions are typically run at the reflux temperature of the solvent.[1] Extend the reaction time, monitoring progress by TLC. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| High Amount of Dibrominated Byproduct | 1. Excess of NBS. 2. High concentration of bromine. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. 2. The principle of the Wohl-Ziegler reaction relies on a low, steady concentration of bromine.[2][5][7] Using NBS helps achieve this. Avoid the addition of free bromine. |
| Product Degradation (e.g., Hydrolysis) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. |
| Difficult Purification | Poor separation between the product and byproducts on the column. | Optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in hexanes often provides good separation. Adding a small amount of a less polar solvent like dichloromethane can sometimes improve resolution. |
Data Presentation
Table 1: Effect of NBS Stoichiometry on Product Distribution (Illustrative)
| Equivalents of NBS | Yield of this compound (%) | Yield of 6-(Dibromomethyl)-2-cyanopyridine (%) | Unreacted Starting Material (%) |
| 1.0 | 55 | 10 | 35 |
| 1.1 | 65 | 20 | 15 |
| 1.2 | 60 | 30 | 10 |
| 1.5 | 40 | 50 | 10 |
| 2.0 | 15 | 80 | 5 |
Note: This table is illustrative and based on general principles of Wohl-Ziegler bromination. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for Wohl-Ziegler bromination.
Materials:
-
6-methyl-2-cyanopyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-cyanopyridine (1.0 eq) in anhydrous CCl₄.
-
Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.
-
Reaction Initiation and Progression: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can also be initiated using a heat lamp. The reaction mixture should be stirred vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the desired product from unreacted starting material and the dibrominated byproduct.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Caption: Simplified reaction pathway showing the formation of the desired product and the primary side product.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Reactions Involving 6-Bromomethyl-2-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromomethyl-2-cyanopyridine. The following information is designed to address specific issues that may be encountered during the workup procedure of chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A typical aqueous workup procedure for a reaction involving this compound includes the following steps:
-
Quenching the Reaction: The reaction mixture is cooled to room temperature or 0°C in an ice bath. The quenching is typically performed by the slow addition of water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if an acid is present.
-
Solvent Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O). This process is usually repeated multiple times to ensure complete extraction of the product.
-
Washing the Organic Layer: The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine (saturated aqueous NaCl solution) to facilitate the removal of water.
-
Drying the Organic Layer: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to obtain the final, pure product.[1]
Q2: What are the main safety precautions to consider when working with this compound and its reaction mixtures?
This compound is a hazardous substance and should be handled with appropriate safety measures. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[2][3] Do not eat, drink, or smoke when using this product.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic reactions.[3][4]
-
Disposal: Dispose of waste materials according to local regulations.
Troubleshooting Guide
| Problem | Possible Cause | Solution | Citation |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. This can be caused by the presence of polar byproducts or insufficient ionic strength in the aqueous layer. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, adding a small amount of a different organic solvent like methanol can sometimes resolve the issue. | [5] |
| Product is not found in the organic layer after extraction | The product may be more soluble in the aqueous layer, especially if it is a salt or a highly polar compound. | Check the pH of the aqueous layer. If the product is an amine, basifying the aqueous layer can often allow it to be extracted into the organic phase. Conversely, if the product is a carboxylic acid, acidifying the aqueous layer may be necessary. Always check the aqueous layer for your product before discarding it. | [6] |
| A precipitate forms between the layers during workup | This could be an insoluble byproduct or the product itself precipitating out of solution. | Try to dissolve the precipitate by adding more of the organic or aqueous solvent. If this fails, the solid may need to be filtered off, washed, and analyzed separately. | [7] |
| The organic layer has a persistent color (e.g., yellow, brown) | This could be due to the presence of unreacted bromine or other colored impurities. | Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine. | [6][7] |
| Low yield of the final product after purification | This can result from incomplete reaction, product loss during workup (e.g., in the aqueous layer), or degradation of the product on silica gel during chromatography. | Ensure the reaction has gone to completion before starting the workup. Minimize the number of transfer steps to reduce mechanical losses. If the product is sensitive to silica gel, consider alternative purification methods like recrystallization or using a different stationary phase for chromatography. |
Experimental Protocols
General Protocol for Workup of an Alkylation Reaction with this compound
This protocol describes a general workup for a reaction where a nucleophile (e.g., an amine or a phenol) is alkylated with this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Cooling and Quenching:
-
Cool the reaction vessel to 0°C using an ice bath.
-
Slowly add 50 mL of deionized water to the reaction mixture with stirring to quench the reaction.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate. If the reaction solvent is water-miscible (e.g., acetonitrile), add an immiscible organic solvent like ethyl acetate (100 mL) to extract the product.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent (2 x 50 mL).
-
-
Washing the Organic Layer:
-
Combine all the organic layers.
-
Wash the combined organic layer with 50 mL of saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with 50 mL of brine to remove excess water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Quantitative Data Summary
The following table provides typical ranges for quantities and yields in reactions involving this compound, based on common laboratory-scale syntheses.
| Parameter | Typical Range | Notes |
| Scale of Reaction (Starting Material) | 1 - 10 mmol | For typical laboratory preparations. |
| Volume of Solvent for Extraction | 50 - 200 mL | Depends on the scale of the reaction and the solubility of the product. |
| Volume of Washing Solutions | 25 - 100 mL | Sufficient to ensure complete removal of impurities. |
| Amount of Drying Agent | 5 - 20 g | Added until the organic layer is clear and the drying agent no longer clumps together. |
| Typical Product Yield (after purification) | 60 - 95% | Highly dependent on the specific reaction and nucleophile used. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the workup and purification of a reaction product involving this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of N-Bromosuccinimide (NBS) and its primary byproduct, succinimide, from bromination reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities remaining after a bromination reaction with NBS?
The main impurities you will encounter are unreacted N-Bromosuccinimide (NBS) and the byproduct, succinimide.[1][2] Depending on your specific reaction conditions, you may also have over-brominated side products.
Q2: Why is the removal of NBS and succinimide critical?
The presence of these impurities can significantly impact the quality of your final product for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate your product, affecting its overall purity.[1]
-
Interference with Subsequent Reactions: Unreacted NBS is a reactive reagent and can interfere with downstream synthetic steps.[1]
-
Analytical Interference: These impurities can complicate the interpretation of analytical data from techniques such as NMR and mass spectrometry.[1]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization challenging.[1]
Q3: What are the most common methods for removing NBS and succinimide?
The primary methods for purification after an NBS bromination include:
-
Aqueous Workup (Washing)[1]
-
Filtration/Precipitation[1]
-
Silica Gel Column Chromatography[1]
-
Recrystallization[1]
Q4: How do I choose the most suitable removal method for my reaction?
The selection of the best purification strategy depends on the properties of your desired product. The following decision tree can guide your choice.
Troubleshooting Guides
Issue 1: An emulsion forms during aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Issue 2: Succinimide co-elutes with my product during column chromatography.
-
Possible Cause: Succinimide is a polar compound and can have similar retention factors to polar products on silica gel.[3]
-
Troubleshooting Steps:
-
Aqueous Workup Prior to Chromatography: Perform a thorough aqueous workup, including a basic wash if your product is stable, to remove the majority of the succinimide before loading the column.
-
Solvent System Modification: Adjust the polarity of your eluent. A less polar solvent system may increase the separation between your product and succinimide.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase HPLC for more challenging separations.[3]
-
Issue 3: My product is base-sensitive, and I cannot use a basic wash.
-
Possible Cause: Functional groups like esters or other base-labile moieties are present in your product.
-
Troubleshooting Steps:
-
Repeated Water Washes: Use multiple washes with deionized water to remove the succinimide. While less efficient than a basic wash, it can be effective.
-
Brine Washes: Washing with brine can also help to remove some of the succinimide.
-
Filtration/Precipitation: If your product is soluble in a non-polar solvent in which succinimide is insoluble, you can attempt to precipitate and filter off the succinimide.
-
Data Presentation
The choice of solvent is critical for an effective separation. The following tables summarize the solubility of N-Bromosuccinimide and succinimide in various common laboratory solvents.
Table 1: Solubility of N-Bromosuccinimide (NBS)
| Solvent | Solubility ( g/100 g of solvent at 25 °C) |
| Acetone | 14.40[4] |
| Acetic Acid, Glacial | 3.10[4] |
| Water | 1.47[4] |
| tert-Butanol | 0.73[4] |
| Carbon Tetrachloride | 0.02[4] |
| Hexane | 0.006[4] |
| Diethyl Ether | Slightly Soluble[4] |
| Ethyl Acetate | Slightly Soluble[4] |
Table 2: Solubility of Succinimide
| Solvent | Solubility |
| Water | Soluble (1 g in 3 mL of water)[1] |
| Ethanol | Soluble (1 g in 24 mL of ethanol)[1] |
| Diethyl Ether | Insoluble[1][5] |
| Chloroform | Insoluble[1][5] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of NBS and Succinimide
This protocol is suitable for products that are soluble in a water-immiscible organic solvent.
Methodology:
-
Quenching: If excess NBS is present, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.[1]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): If your product is stable to mild base, add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will deprotonate the succinimide, significantly increasing its solubility in the aqueous layer.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water from the organic layer.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified if necessary.[1]
Protocol 2: Filtration/Precipitation for Removal of Succinimide
This protocol is effective when the desired product is soluble in a solvent in which succinimide is insoluble (e.g., non-polar solvents).
Methodology:
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent.[1]
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any product that may have been entrained in the solid.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]
References
Technical Support Center: Synthesis of 6-Bromomethyl-2-cyanopyridine
Here is the technical support center for the synthesis of 6-Bromomethyl-2-cyanopyridine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the radical bromination of 6-methyl-2-cyanopyridine.[1] This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in an anhydrous solvent like carbon tetrachloride (CCl4).[1][2] The reaction is often initiated by refluxing the mixture under light irradiation.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reaction Control: Radical brominations can be highly exothermic. Managing heat dissipation in large reactors is critical to prevent runaway reactions and the formation of byproducts.
-
Byproduct Formation: The primary byproduct is the over-brominated compound, 6-(dibromomethyl)pyridine-2-carbonitrile.[1] Controlling the stoichiometry and addition rate of NBS is crucial to minimize its formation.[3]
-
Purification: While column chromatography is effective at the lab scale for removing impurities, it is often impractical and costly for large-scale production.[1] Developing a robust crystallization or recrystallization procedure is essential for purification at scale.[3]
-
Solvent Choice: Carbon tetrachloride (CCl4), a common solvent for this reaction, is toxic and environmentally harmful, making it unsuitable for industrial-scale synthesis. Finding a suitable, safer alternative is a key consideration for scale-up.
-
Product Instability: The bromomethyl group is a potent electrophile and can be susceptible to hydrolysis.[2][4] Maintaining strictly anhydrous conditions throughout the reaction and workup is critical to prevent degradation of the desired product.[2]
Q3: How can the formation of the dibrominated byproduct be minimized?
A3: To minimize the formation of 6-(dibromomethyl)pyridine-2-carbonitrile, precise control over the reaction conditions is necessary. Using an exact stoichiometric amount (or a slight deficit) of N-bromosuccinimide is recommended.[3] Additionally, portion-wise or slow, controlled addition of the NBS can help maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.[3] Monitoring the reaction closely using techniques like TLC or HPLC can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the dibromo impurity.
Q4: Are there alternatives to column chromatography for purification at a larger scale?
A4: Yes, for large-scale purification, recrystallization is the preferred method.[3] The choice of solvent is critical and requires screening to find a system where the desired this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the dibromo impurity remains in the mother liquor. A multi-solvent system might be necessary to achieve optimal separation.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[3] 2. Product degradation due to moisture.[2] 3. Insufficient radical initiation. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Extend reflux time if necessary. 2. Ensure all glassware is oven-dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2] 3. Ensure the radical initiator (e.g., benzoyl peroxide) is fresh. Increase the intensity of light irradiation. |
| High Level of Dibromo Byproduct | 1. Excess N-bromosuccinimide (NBS).[3] 2. Reaction temperature is too high or reaction time is too long. 3. Inefficient mixing leading to localized high concentrations of NBS. | 1. Use a 1:1 molar ratio of starting material to NBS.[1] Consider portion-wise addition of NBS.[3] 2. Optimize reaction temperature and time through kinetic studies. 3. Ensure vigorous and efficient stirring, especially in larger reactors. |
| Product Fails to Crystallize | 1. Presence of significant impurities inhibiting crystallization. 2. Incorrect solvent or solvent mixture for recrystallization. 3. Product is too soluble in the chosen solvent even at low temperatures. | 1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Perform a solvent screen to identify a suitable system for recrystallization. 3. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Reaction Stalls or is Sluggish | 1. Deactivated radical initiator. 2. Presence of radical inhibitors in the starting material or solvent. | 1. Use freshly purchased or recrystallized benzoyl peroxide or AIBN. 2. Purify the starting material and solvent before use. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol is based on typical lab-scale procedures.[1] Adjustments will be necessary for scale-up.
Materials:
-
6-methyl-2-cyanopyridine (1.0 eq)
-
N-bromosuccinimide (NBS) (1.0 eq)
-
Benzoyl peroxide (catalytic amount, ~0.02 eq)
-
Anhydrous carbon tetrachloride (CCl4)
-
Dichloromethane (for chromatography)
-
Ethyl acetate (for chromatography)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2-cyanopyridine (e.g., 1 g, 8.46 mmol) in anhydrous carbon tetrachloride (50 mL).
-
Reagent Addition: Add N-bromosuccinimide (1.51 g, 8.46 mmol) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl4) for 10 hours under irradiation with a bright light (e.g., a 250W lamp).
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a solvent system such as methylene chloride-ethyl acetate (e.g., 100:1) to separate the desired product from the 6-(dibromomethyl)pyridine-2-carbonitrile byproduct.[1]
-
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes typical results for the lab-scale synthesis of this compound.[1] Note that yields can vary significantly based on reaction scale and optimization.
| Parameter | Value | Reference |
| Starting Material | 6-methyl-2-cyanopyridine | [1] |
| Reagents | NBS, Benzoyl Peroxide | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Typical Yield | ~35% | [1] |
| Main Byproduct | 6-(dibromomethyl)pyridine-2-carbonitrile | [1] |
| Melting Point | 79-81 °C | [1] |
| Purification Method | Column Chromatography | [1] |
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 6-Bromomethyl-2-cyanopyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 6-Bromomethyl-2-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Its performance is objectively compared with two common alternatives: the less reactive 2-cyano-6-methylpyridine and the isomeric 5-bromo-2-cyanopyridine. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes visualizations of analytical workflows to aid researchers in method selection and implementation.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound and its alternatives. This section details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR is crucial for identifying the protons in the molecule and their connectivity. The benzylic protons of the bromomethyl group in this compound are a key diagnostic feature, appearing as a singlet at approximately 4.66 ppm.
Table 1: Comparison of ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| This compound | 8.03 (dd, 1H, H-4), 7.82-7.89 (m, 2H, H-3, H-5), 4.66 (s, 2H, CH₂Br)[1] | ~160 (C6), ~148 (C2), ~139 (C4), ~130 (C5), ~125 (C3), ~117 (CN), ~32 (CH₂Br) |
| 2-cyano-6-methylpyridine | 7.90 (d, 1H), 7.32 (d, 1H), 7.19–7.12 (m, 1H), 2.82 (s, 3H, CH₃) | 161.2, 140.0, 138.7, 121.2, 117.3, 106.7, 23.9 |
| 5-bromo-2-cyanopyridine | 8.66 (d, 1H), 7.98 (dd, 1H), 7.55 (d, 1H) | 149.0, 140.6, 135.2, 127.6, 124.5, 115.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile (C≡N) stretch is a prominent feature in the IR spectra of these compounds.
Table 2: Comparison of Key IR Absorption Frequencies
| Compound | C≡N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |
| This compound | ~2230 | ~680 | >3000 | ~1600-1400 |
| 2-cyano-6-methylpyridine | ~2215 | N/A | >3000 | ~1613, 1498, 1476, 1421 |
| 5-bromo-2-cyanopyridine | ~2240 | ~700-600 | >3000 | ~1580-1400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The presence of bromine in this compound and 5-bromo-2-cyanopyridine results in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₇H₅BrN₂ | 197.03 | 197/199 [M]⁺, 118 [M-Br]⁺ |
| 2-cyano-6-methylpyridine | C₇H₆N₂ | 118.14 | 118 [M]⁺, 91 [M-HCN]⁺ |
| 5-bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | 183/185 [M]⁺, 104 [M-Br]⁺ |
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile method for the analysis of these pyridine derivatives. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Table 4: Comparison of HPLC Methods
| Parameter | Method for this compound (and related brominated pyridines) | Method for general cyanopyridine derivatives |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | Acetonitrile and phosphate buffer (pH 2) (isocratic elution) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 239 nm |
| Key Advantage | Good for resolving compounds with a range of polarities. | Simple, robust method for routine analysis. |
Experimental Protocols
This section provides detailed experimental protocols for the key analytical techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, with proton decoupling.
IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Conditions:
-
Injector: 250 °C, splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
Method for this compound and related brominated pyridines:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Application Workflow: Synthesis of 2-(morpholinomethyl)-6-cyanopyridine
This compound is a versatile building block for introducing the 2-cyano-6-methylpyridine moiety. A common application is its use in nucleophilic substitution reactions. The following diagram illustrates the workflow for the synthesis of 2-(morpholinomethyl)-6-cyanopyridine.
References
A Comparative Guide to the HPLC Purity Analysis of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The meticulous purity assessment of pharmaceutical intermediates is a critical prerequisite for the successful development of active pharmaceutical ingredients (APIs). 6-Bromomethyl-2-cyanopyridine is a key building block in the synthesis of numerous pharmaceutical compounds. Ensuring its high purity is essential for consistent reaction yields, predictable impurity profiles in subsequent synthetic steps, and the overall safety and efficacy of the final drug product.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative analytical methodologies. The supporting experimental data, presented in clear, tabular format, will assist researchers in selecting the most appropriate analytical strategy for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the effective separation of the main component from structurally similar process-related impurities and degradation products.
A typical synthesis of this compound involves the radical bromination of 2-cyano-6-methylpyridine. This process can lead to several potential impurities that need to be monitored:
-
Starting Material: Unreacted 2-cyano-6-methylpyridine.
-
Over-brominated Impurity: 6-Dibromomethyl-2-cyanopyridine, formed by the addition of a second bromine atom.
-
Hydrolysis Product: 6-Hydroxymethyl-2-cyanopyridine, which can form if moisture is present during the reaction or work-up.
A well-developed HPLC method can effectively separate and quantify these impurities.
This protocol outlines a robust RP-HPLC method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic and halogenated compounds.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[2] For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. However, the thermal lability of some halogenated compounds can be a concern, potentially leading to on-column degradation and inaccurate quantification of the main component and certain impurities.
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[3][4] Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself. Instead, a certified internal standard of known purity is used for quantification.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate and precise method for determining the absolute purity of a substance.[6]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chempanda.com [chempanda.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the GC-MS Analysis of 6-Bromomethyl-2-cyanopyridine Reaction Products
For researchers and professionals in drug development and organic synthesis, the accurate analysis of reaction mixtures is paramount to ensure product purity, identify byproducts, and optimize reaction conditions. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of reaction products of 6-Bromomethyl-2-cyanopyridine, a versatile synthetic intermediate.[1]
This compound is a key building block in the synthesis of more complex molecules due to its reactive bromomethyl group and the versatile cyano group.[1] The analysis of its reaction products often involves separating a mixture of the starting material, the desired product, and potential byproducts. GC-MS is a powerful technique for this purpose, offering both chromatographic separation and structural identification.[2]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV or MS Detection |
| Principle | Separation of volatile and thermally stable compounds based on their boiling points and polarity, followed by mass-based detection and identification. | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance or mass spectrometry.[3] |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds that are thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] |
| Sample Preparation | Often requires derivatization for non-volatile compounds. The sample must be dissolved in a volatile solvent.[4] | Generally simpler, with the sample dissolved in the mobile phase or a compatible solvent. |
| Sensitivity | High sensitivity, especially with selective ion monitoring (SIM). | Sensitivity varies with the detector; MS detectors offer high sensitivity. |
| Selectivity | High selectivity based on both retention time and mass spectrum, allowing for confident peak identification. | Selectivity depends on the detector. UV detection is less selective than MS. |
| Typical Analytes | Starting material (this compound), smaller byproducts, and many substitution products. | A broader range of products, including larger, less volatile derivatives and salts. |
Hypothetical Reaction and GC-MS Data
To illustrate the utility of GC-MS, consider a nucleophilic substitution reaction where this compound reacts with a nucleophile (Nu-), such as an alkoxide or an amine, to form the desired product.
Reaction: this compound + Nu- → 6-(Nu-methyl)-2-cyanopyridine + Br-
The resulting reaction mixture may contain the starting material, the product, and potential byproducts such as dimers or elimination products. The following table presents hypothetical but plausible GC-MS data for such a mixture. The fragmentation patterns are predicted based on the analysis of similar brominated pyridine compounds.[2]
| Compound | Retention Time (min) | Key m/z Fragments (Relative Abundance) |
| This compound | 12.5 | 196/198 (M+, 1:1 ratio, 40%), 117 (M+ - Br, 100%), 90 (117 - HCN, 30%) |
| 6-(Nu-methyl)-2-cyanopyridine | 10.2 | [M]+ (depending on Nu), 117 (M+ - Nu, base peak), 90 (117 - HCN) |
| Byproduct (e.g., Dimer) | 25.8 | High molecular weight ion, fragmentation pattern depends on the dimer structure. |
Experimental Protocol: GC-MS Analysis
This protocol is a general guideline and may require optimization for specific reaction mixtures.
1. Sample Preparation:
-
Quench the reaction and extract the organic components using a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dilute the residue in a volatile solvent compatible with the GC system (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions: [2][4]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, operated at 250 °C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of bromine in a fragment is indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.[2]
-
Quantify the relative amounts of each component based on their peak areas.
Experimental Workflow Diagram
References
A Comparative Guide to the Reactivity of 6-Bromomethyl-2-cyanopyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-Bromomethyl-2-cyanopyridine and its structural isomers in nucleophilic substitution reactions. Understanding the relative reactivity of these versatile building blocks is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes in drug discovery and materials science. This analysis is based on established principles of organic chemistry, supported by available experimental observations and computational studies.
Executive Summary
The reactivity of bromomethyl-cyanopyridine isomers in nucleophilic substitution reactions is primarily governed by a combination of steric and electronic effects. Generally, isomers with less steric hindrance around the bromomethyl group and those with electron-withelectron-withdrawingo enhance the electrophilicity of the benzylic carbon exhibit higher reactivity.
Based on these principles, the expected order of reactivity for nucleophilic substitution at the bromomethyl group is:
5-Bromomethyl-2-cyanopyridine > 4-Bromomethyl-2-cyanopyridine > 3-Bromomethyl-2-cyanopyridine > this compound ≈ 2-Bromomethyl-6-cyanopyridine
This trend is rationalized by the degree of steric hindrance imposed by the cyano group and the pyridine nitrogen, as well as the electronic influence of the cyano group on the stability of the transition state.
Factors Influencing Reactivity
Steric Hindrance
The primary determinant of reactivity in SN2 reactions is steric accessibility to the electrophilic carbon. In the case of bromomethyl-cyanopyridines, the proximity of the substituents on the pyridine ring to the bromomethyl group significantly impacts the rate of nucleophilic attack.
-
2- and 6-Positions: Isomers with the bromomethyl group at the 2- or 6-position, immediately adjacent to the pyridine nitrogen, are expected to be the least reactive. The lone pair of electrons on the nitrogen atom and the cyano group in the ortho position create significant steric bulk, hindering the backside attack of a nucleophile required for an SN2 reaction.[1] This is a well-documented phenomenon in the chemistry of 2,6-disubstituted pyridines.[2]
-
3- and 5-Positions: When the bromomethyl group is at the 3- or 5-position, it is further removed from the sterically demanding ortho substituents, leading to a more accessible reaction center and thus higher reactivity.
-
4-Position: The 4-position offers an intermediate level of steric hindrance compared to the ortho and meta positions.
Electronic Effects
The electron-withdrawing nature of the cyano group plays a crucial role in modulating the reactivity of the bromomethyl group.
-
Inductive Effect: The cyano group is strongly electron-withdrawing through the sigma bond network (inductive effect). This effect increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. The strength of this effect diminishes with distance.
-
Resonance Effect: The cyano group also exerts a powerful electron-withdrawing resonance effect (mesomeric effect). This effect is most pronounced when the cyano group is in conjugation with the reaction center, which is the case for all isomers. This delocalization of electron density further enhances the electrophilicity of the benzylic carbon. The position of the cyano group influences how effectively it can withdraw electron density from the bromomethyl-substituted carbon via resonance.
Comparative Reactivity Analysis of Isomers
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | Low | High steric hindrance from the adjacent pyridine nitrogen and the cyano group at the 2-position significantly impedes nucleophilic attack. |
| 2-Bromomethyl-6-cyanopyridine | Low | Similar to the 6-bromomethyl isomer, exhibits high steric hindrance due to the ortho-substituents. |
| 3-Bromomethyl-2-cyanopyridine | Moderate | The bromomethyl group is less sterically hindered than in the 2- or 6-isomers. The electron-withdrawing cyano group at the 2-position effectively enhances the electrophilicity of the benzylic carbon. |
| 4-Bromomethyl-2-cyanopyridine | High | The bromomethyl group is relatively unhindered. The para-relationship to the nitrogen and meta to the cyano group provides a good balance of electronic activation without significant steric impediment. |
| 5-Bromomethyl-2-cyanopyridine | Highest | The bromomethyl group is in the least sterically congested position. The cyano group at the 2-position strongly activates the ring towards nucleophilic attack through its electron-withdrawing effects. |
Experimental Protocols
While a direct comparative study is not available, a general protocol for evaluating the relative reactivity of these isomers can be adapted from standard procedures for SN2 reactions. This involves a competition experiment where a mixture of two or more isomers is reacted with a limiting amount of a nucleophile. The product ratio, determined by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, will reflect the relative reactivity of the isomers.
General Protocol for a Competition Experiment:
Materials:
-
Equimolar mixture of two or more bromomethyl-cyanopyridine isomers
-
Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)
-
Anhydrous polar apathetic solvent (e.g., Acetonitrile, DMF, DMSO)
-
Internal standard for GC or NMR analysis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar mixture of the bromomethyl-cyanopyridine isomers and an internal standard in the chosen solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of isomers) of the nucleophile to the solution.
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or by taking aliquots for GC/NMR analysis at regular intervals.
-
Once a significant amount of product has formed (e.g., after several hours or when approximately 50% of the nucleophile has been consumed), quench the reaction (e.g., by adding water).
-
Extract the organic products with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate it under reduced pressure, and analyze the crude product mixture by GC or ¹H NMR to determine the ratio of the unreacted starting materials and the corresponding substitution products.
Data Analysis: The relative rate constants can be estimated from the ratio of the products formed. A higher concentration of a particular product indicates a faster reaction rate for the corresponding isomer.
Visualizing Reaction Principles
To illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key factors influencing the reactivity of these isomers.
Conclusion
The reactivity of bromomethyl-cyanopyridine isomers in nucleophilic substitution reactions is a nuanced interplay of steric and electronic factors. While direct comparative kinetic data is sparse, a clear trend can be predicted based on fundamental principles of organic chemistry. Isomers with the bromomethyl group at the 5-position are expected to be the most reactive due to minimal steric hindrance and strong electronic activation from the 2-cyano group. Conversely, isomers with the bromomethyl group at the 2- or 6-position are predicted to be the least reactive due to significant steric congestion. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and designing optimal reaction conditions for their synthetic endeavors. Further quantitative experimental studies would be invaluable to the scientific community to solidify these predictions.
References
Comparative Guide to the Synthesis and Spectral Validation of 6-Bromomethyl-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 6-Bromomethyl-2-cyanopyridine, a key intermediate in pharmaceutical and materials science. It offers a detailed examination of the widely employed radical bromination of 6-methyl-2-cyanopyridine and discusses a potential alternative pathway. The document includes detailed experimental protocols and a thorough spectral analysis for product validation, supported by experimental and predicted data.
Synthesis Route Comparison
The synthesis of this compound is most commonly achieved through the selective bromination of the methyl group of 6-methyl-2-cyanopyridine. This method is favored for its directness and relatively high yields. An alternative approach could involve a multi-step synthesis starting from a more readily available precursor like 2,6-lutidine, which would require oxidation and cyanation prior to bromination.
| Parameter | Primary Route: Radical Bromination | Alternative Route: From 2,6-Lutidine (Proposed) |
| Starting Material | 6-methyl-2-cyanopyridine | 2,6-lutidine |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide) | Oxidizing agent, Cyanating agent (e.g., KCN), NBS, Radical Initiator |
| Reaction Steps | 1 | 3+ (Oxidation, Cyanation, Bromination) |
| Typical Yield | ~35-75% (can be optimized)[1] | Potentially lower overall yield due to multiple steps |
| Key Advantages | Direct conversion, fewer steps | Readily available and cheaper starting material |
| Limitations | Potential for di-bromination and other side products, requires careful control of reaction conditions[1]. | Longer synthetic route, potential for regioisomer formation during cyanation, more complex purification. |
Experimental Protocols
Primary Synthesis: Radical Bromination of 6-methyl-2-cyanopyridine
This protocol details the synthesis of this compound via a Wohl-Ziegler-type radical bromination.
Materials:
-
6-methyl-2-cyanopyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Acetonitrile or Carbon Tetrachloride[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-2-cyanopyridine (1.0 eq) in anhydrous acetonitrile or carbon tetrachloride under an inert atmosphere.[2]
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05-0.1 eq).[1][2]
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of the radical initiator.[1][2]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-10 hours).[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a solid.[1]
Spectral Analysis and Validation
The identity and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques.
1H NMR Spectroscopy
Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 4.66 | Singlet | 2H | CH2Br | N/A |
| 7.82-7.89 | Multiplet | 2H | H-3, H-5 | N/A |
| 8.03 | Doublet of Doublets | 1H | H-4 | 7.8 |
13C NMR Spectroscopy
Carbon NMR is used to determine the number of non-equivalent carbon atoms and their electronic environments.
Predicted Data: [3]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~32 | CH2Br |
| ~117 | C≡N |
| ~125 | C-3 |
| ~130 | C-5 |
| ~139 | C-4 |
| ~148 | C-2 |
| ~160 | C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
| Wavenumber (cm-1) | Functional Group |
| ~2230-2210 | C≡N (Nitrile) |
| ~3100-3000 | C-H (Aromatic) |
| ~1600-1450 | C=C and C=N (Pyridine ring) |
| ~1250-1150 | C-Br |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak due to the presence of 79Br and 81Br isotopes in nearly equal abundance.
-
Molecular Ion (M+): A pair of peaks of nearly equal intensity at m/z 196 and 198, corresponding to [C7H579BrN2]+ and [C7H581BrN2]+.
-
Protonated Molecular Ion ([M+H]+): m/z 197 and 199.[1]
-
Major Fragmentation: Loss of a bromine radical (•Br) to give a fragment at m/z 117.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow of spectral analysis for product validation.
References
A Comparative Guide to Brominating Agents for 2-Cyano-6-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the pyridine ring of 2-cyano-6-methylpyridine is a critical step in the synthesis of various pharmaceutical intermediates and functional materials. The selection of an appropriate brominating agent is paramount to achieving desired regioselectivity, yield, and process safety. This guide provides an objective comparison of common brominating agents for this specific substrate, drawing upon established principles of organic chemistry and experimental data from related compounds, to assist researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of 2-Cyano-6-Methylpyridine
The reactivity of the pyridine ring in 2-cyano-6-methylpyridine towards electrophilic substitution is governed by the competing electronic effects of its substituents. The cyano group at the 2-position is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles primarily to the meta-position (C5 and to a lesser extent C3). Conversely, the methyl group at the 6-position is weakly electron-donating, activating the ring and directing electrophiles to the ortho- (C5) and para- (C3) positions. This push-pull electronic arrangement suggests that electrophilic bromination will likely be challenging and may lead to a mixture of isomers, with the C3 and C5 positions being the most probable sites of substitution.
Comparative Analysis of Brominating Agents
The two most common reagents for electrophilic bromination are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Their performance for the bromination of the deactivated 2-cyano-6-methylpyridine ring is compared below.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent for electrophilic bromination, particularly for electron-rich aromatic and heterocyclic compounds.[1] For deactivated substrates, such as 2-cyano-6-methylpyridine, the reaction typically requires strong acidic conditions to enhance the electrophilicity of the bromine.[2][3]
Advantages:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than fuming, corrosive liquid bromine.[2][4]
-
Controlled Bromine Source: It provides a low, constant concentration of electrophilic bromine, which can help to minimize side reactions and over-bromination.[4]
Disadvantages:
-
Harsh Conditions Required: Due to the deactivating effect of the cyano group, bromination of the pyridine ring with NBS is expected to require a strong acid solvent like concentrated sulfuric acid.[2][3]
-
Potential for Side-Chain Bromination: Under radical conditions (e.g., with a radical initiator and non-polar solvent), NBS can favor bromination of the methyl group (a Wohl-Ziegler reaction).[5] Careful control of reaction conditions is therefore essential to ensure ring substitution.
Elemental Bromine (Br₂)
Elemental bromine is a powerful and fundamental brominating agent. For deactivated aromatic rings, its reaction typically requires the presence of a Lewis acid catalyst or highly acidic media.
Advantages:
-
High Reactivity: Br₂ is a potent brominating agent capable of reacting with a wide range of substrates.
-
Cost-Effectiveness: In many cases, elemental bromine can be a more economical choice on a large scale.
Disadvantages:
-
Hazardous to Handle: Liquid bromine is highly volatile, corrosive, and toxic, requiring specialized handling procedures and equipment.[4]
-
Potential for Over-bromination: The high reactivity of Br₂ can lead to the formation of di- or poly-brominated byproducts, which can complicate purification.
-
Harsh Conditions Often Necessary: Similar to NBS, bromination of 2-cyano-6-methylpyridine with Br₂ will likely necessitate the use of a Lewis acid catalyst (e.g., FeBr₃) or oleum.
Data Presentation: Predicted Performance of Brominating Agents
Since direct experimental data for the bromination of 2-cyano-6-methylpyridine is not available in the cited literature, the following table summarizes the predicted performance based on the behavior of similarly deactivated pyridine and aromatic systems.
| Brominating Agent | Predicted Reaction Conditions | Predicted Major Product(s) | Anticipated Yield | Safety & Handling |
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, 25-80°C | 3-Bromo-2-cyano-6-methylpyridine and/or 5-Bromo-2-cyano-6-methylpyridine | Low to Moderate | Crystalline solid, easier and safer to handle than Br₂.[2][4] |
| Elemental Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) in an inert solvent, or in oleum | 3-Bromo-2-cyano-6-methylpyridine and/or 5-Bromo-2-cyano-6-methylpyridine | Low to Moderate | Highly corrosive, volatile, and toxic liquid; requires a fume hood and personal protective equipment.[4] |
Experimental Protocols (Hypothetical)
The following protocols are suggested as starting points for the bromination of 2-cyano-6-methylpyridine and will require optimization and rigorous safety assessment prior to implementation.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid
Disclaimer: This is a hypothetical procedure and must be thoroughly evaluated for safety and optimized in a controlled laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-cyano-6-methylpyridine (1.0 eq).
-
Addition of Acid: Carefully add concentrated sulfuric acid (98%) at 0°C with stirring until the starting material is fully dissolved.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS). If no reaction occurs, the temperature can be cautiously increased to 50-80°C.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, keeping the temperature below 20°C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Bromination using Elemental Bromine (Br₂) with a Lewis Acid Catalyst
Disclaimer: This procedure involves highly hazardous materials and should only be attempted by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet to a scrubber, and a nitrogen inlet, add 2-cyano-6-methylpyridine (1.0 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Catalyst: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (0.1 eq).
-
Addition of Bromine: Cool the mixture to 0°C. Slowly add a solution of elemental bromine (1.05 eq) in the same inert solvent via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress. Gentle heating may be required.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and wash it successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for the bromination of 2-cyano-6-methylpyridine.
Predicted Electrophilic Substitution Mechanism
Caption: Predicted mechanism for electrophilic bromination of 2-cyano-6-methylpyridine.
Note: The DOT script for the mechanism is a template. A graphical representation of the chemical structures would be needed for it to render correctly.
Conclusion
The bromination of 2-cyano-6-methylpyridine presents a synthetic challenge due to the deactivating nature of the cyano group. Both N-Bromosuccinimide and elemental bromine are viable reagents, though they are predicted to require harsh reaction conditions, such as the use of strong acids or Lewis acid catalysts, to achieve the desired ring substitution. While NBS offers significant advantages in terms of handling and safety, the choice of reagent may ultimately depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Crucially, the hypothetical protocols provided herein require experimental validation and optimization to determine the most effective method for producing brominated 2-cyano-6-methylpyridine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 6-Bromomethyl-2-cyanopyridine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the context of 6-Bromomethyl-2-cyanopyridine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to avoid downstream complications in synthetic pathways and biological assays. This guide provides an objective comparison of the most effective analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and supporting data to aid in method selection.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment is dictated by a variety of factors, including the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques employed for this purpose, each offering distinct advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. Detection is typically by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus (e.g., ¹H) and the number of those nuclei in the sample. |
| Selectivity | High selectivity for non-volatile and thermally labile compounds. Method development can resolve closely related impurities. | Excellent for volatile and semi-volatile impurities. Mass spectrometry provides high specificity for identification. | High structural selectivity. Can distinguish between isomers and structurally similar impurities if their NMR signals are resolved. |
| Sensitivity | Typically in the parts-per-million (ppm) range, depending on the chromophore of the analyte and impurities. | High sensitivity, often reaching parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM). | Generally lower sensitivity than chromatographic methods. Requires a higher sample concentration. |
| Accuracy & Precision | High accuracy and precision with proper calibration and use of internal standards. | High accuracy and precision, particularly when using an internal standard. | High accuracy and precision. Can provide an absolute purity value without a specific reference standard of the analyte.[1][2][3] |
| Throughput | Moderate to high throughput, with typical run times of 10-30 minutes per sample. | Moderate throughput, with run times typically ranging from 15-45 minutes per sample. | Lower throughput, as longer acquisition times may be needed for good signal-to-noise, especially for low concentration samples. |
| Sample Requirements | Sample must be soluble in the mobile phase. Non-destructive for the main component if collected post-detection. | Sample must be volatile and thermally stable. Destructive analysis. | Sample must be soluble in a deuterated solvent. Non-destructive. |
| Impurity Identification | Retention time matching with standards. Hyphenation with mass spectrometry (LC-MS) is required for definitive identification of unknown impurities. | Provides mass spectra which can be used to identify unknown volatile impurities through library searching and fragmentation analysis. | Provides structural information about impurities, aiding in their identification. |
Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common methods for the synthesis of this compound may involve the radical bromination of 6-methyl-2-cyanopyridine. Potential impurities could include:
-
Unreacted Starting Material: 6-methyl-2-cyanopyridine.
-
Over-brominated Products: 6-(Dibromomethyl)-2-cyanopyridine.
-
Positional Isomers: Bromination at other positions on the pyridine ring, although less likely due to directing effects.
-
Hydrolysis Products: 6-(Hydroxymethyl)-2-cyanopyridine, formed if water is present during the reaction or workup.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., carbon tetrachloride, acetonitrile, ethyl acetate).
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
Start with 90% A, hold for 1 minute.
-
Ramp to 10% A over 10 minutes.
-
Hold at 10% A for 2 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a powerful method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2][3][4][5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum.
-
Use a baseline correction algorithm.
-
Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate purity assessment strategy often involves a logical workflow. The following diagrams, generated using the DOT language, illustrate a general workflow for purity assessment and a decision-making process for method selection.
Caption: General workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Decision-making flowchart for selecting the appropriate analytical method for purity assessment.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Researcher's Guide to Identifying Impurities in 6-Bromomethyl-2-cyanopyridine
For researchers, scientists, and drug development professionals working with 6-Bromomethyl-2-cyanopyridine, ensuring the purity of this key synthetic intermediate is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for the identification and quantification of potential impurities, supported by experimental considerations and visual workflows.
Understanding Potential Impurities
The most common synthetic route to this compound involves the radical bromination of 6-methyl-2-cyanopyridine using a brominating agent such as N-bromosuccinimide (NBS). This process, along with potential degradation pathways, can introduce several impurities.
Based on this synthesis, the primary potential impurities are:
-
Process-Related Impurities:
-
6-methyl-2-cyanopyridine: Unreacted starting material.
-
Succinimide: A by-product from the use of N-bromosuccinimide (NBS) as the brominating agent.
-
6-(dibromomethyl)-2-cyanopyridine: An over-brominated by-product.
-
-
Degradation Products:
-
6-Hydroxymethyl-2-cyanopyridine: Formed through hydrolysis of the bromomethyl group.
-
2-Cyano-6-pyridinecarboxaldehyde: A potential oxidation product.
-
A summary of these potential impurities and their sources is presented in Table 1.
| Impurity | Structure | Source |
| 6-methyl-2-cyanopyridine | Unreacted Starting Material | |
| Succinimide | Reagent By-product (from NBS) | |
| 6-(dibromomethyl)-2-cyanopyridine | Over-bromination Side Reaction | |
| 6-Hydroxymethyl-2-cyanopyridine | Hydrolysis Degradation | |
| 2-Cyano-6-pyridinecarboxaldehyde | Oxidation Degradation |
Table 1: Potential Impurities in this compound
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the effective detection and quantification of impurities. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A comparison of these techniques for the analysis of this compound and its potential impurities is provided in Table 2.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Impurity Profiling |
| HPLC-UV | Separation based on polarity, with UV detection. | Excellent for quantifying known impurities with chromophores. Robust and widely available. | May require reference standards for identification. Less effective for non-UV active impurities. | High |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection and identification. | Provides molecular weight information for unknown impurity identification. High sensitivity and selectivity. | Higher cost and complexity compared to HPLC-UV. | Very High |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification. | Excellent for volatile and semi-volatile impurities. Provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Moderate to High (for specific impurities) |
| ¹H NMR | Provides structural information based on the chemical environment of hydrogen atoms. | Excellent for structural elucidation of unknown impurities and for identifying isomers. Can be quantitative. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | High (for structural confirmation) |
Table 2: Comparison of Analytical Techniques for Impurity Identification
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are suggested starting points for method development.
High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is well-suited for the separation and quantification of the starting material, the active pharmaceutical ingredient (API), and potential non-volatile impurities.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is recommended.
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 254 nm is a suitable wavelength for detecting the pyridine ring system.
-
MS: Electrospray ionization (ESI) in positive ion mode can be used for mass identification.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents or certain process-related by-products.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is a powerful tool for the structural characterization of isolated impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Procedure: Dissolve a few milligrams of the isolated impurity in the deuterated solvent. Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants will provide detailed information about the molecular structure. For example, the starting material, 6-methyl-2-cyanopyridine, will show a characteristic singlet for the methyl protons, which will be absent in the product and other impurities. Succinimide will exhibit a singlet for its four equivalent protons.
Visualizing the Workflow
Synthesis and Potential Impurity Formation
The following diagram illustrates the synthesis of this compound and the potential points of impurity formation.
Caption: Synthesis pathway and potential process-related impurities.
General Workflow for Impurity Identification
This diagram outlines a logical workflow for the identification and quantification of impurities in a sample of this compound.
Caption: A typical workflow for impurity identification and characterization.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently identify and quantify impurities in this compound, ensuring the quality and integrity of their research and development activities.
A Comparative Guide to Radical Precursors: Pyridylphosphonium Salts versus Cyanopyridine Derivatives in Radical Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison between two key classes of radical precursors used in these transformations: pyridylphosphonium salts and cyanopyridines, with a special focus on 6-Bromomethyl-2-cyanopyridine, supported by experimental data and detailed protocols.
The development of novel methodologies for the late-stage functionalization of complex molecules is of paramount importance in drug discovery. Radical-radical coupling reactions, often mediated by photoredox catalysis, have emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. Central to the success of these reactions is the choice of a suitable radical precursor. This guide delves into a comparative analysis of pyridylphosphonium salts and cyanopyridines, evaluating their performance, scope, and limitations in radical reactions.
Executive Summary
Pyridylphosphonium salts have emerged as highly effective alternatives to the more traditional cyanopyridines in radical-radical coupling reactions.[1][2][3][4][5][6] The primary advantage of pyridylphosphonium salts lies in their broader substrate scope, stemming from a more versatile and regioselective installation process compared to the cyano group.[1][2][3][4][6] While both classes of compounds operate through the formation of a radical anion upon single-electron reduction, the challenges associated with introducing a cyano group into complex pyridine-containing molecules have limited the utility of cyanopyridine-based methods.[1][4][7] Pyridylphosphonium salts overcome this hurdle, enabling the functionalization of intricate molecular architectures, including pharmaceutical agents.[1][2][3][4][5][6]
Performance Comparison: Pyridylphosphonium Salts vs. Cyanopyridines
The performance of these two classes of radical precursors can be evaluated based on several key metrics, including reaction scope, efficiency, and ease of precursor synthesis.
| Feature | Pyridylphosphonium Salts | Cyanopyridines |
| Precursor Synthesis | Installed directly and regioselectively from C-H precursors.[1][2][3][4][6] | Installation of the cyano group on complex pyridines is challenging.[1][2][3][4][6] |
| Substrate Scope | Broad; applicable to complex pyridines and late-stage functionalization of pharmaceuticals.[1][2][3][4][5][6] | Limited to simpler cyanopyridines due to synthetic challenges.[1][2][3][4][6] |
| Reaction Types | Effective for both alkylation and amination of pyridines via photoredox catalysis.[1][2][3][4][5][6] | Primarily used for alkylation, allylation, and alkenylation reactions.[4] |
| Reaction Mechanism | Formation of a phosphonium-stabilized radical anion upon single-electron reduction.[1][4] | Formation of a cyano-stabilized radical anion upon single-electron reduction.[1][4][7] |
Quantitative Data: Scope of Radical Coupling Partners
The following table summarizes the isolated yields for the alkylation of a pyridylphosphonium salt with various alkyl trifluoroborate salts, demonstrating the broad scope of this methodology.
| Entry | Alkyl Trifluoroborate Salt | Product | Yield (%) |
| 1 | Phenyl(trifluoro)borate, potassium | 2-Phenyl-4-(phenylmethyl)pyridine | 82 |
| 2 | (4-Fluorophenyl)methyl(trifluoro)borate, potassium | 4-((4-Fluorophenyl)methyl)-2-phenylpyridine | 75 |
| 3 | (4-(Trifluoromethyl)phenyl)methyl(trifluoro)borate, potassium | 2-Phenyl-4-((4-(trifluoromethyl)phenyl)methyl)pyridine | 68 |
| 4 | (4-Methoxyphenyl)methyl(trifluoro)borate, potassium | 4-((4-Methoxyphenyl)methyl)-2-phenylpyridine | 85 |
| 5 | Naphthalen-2-ylmethyl(trifluoro)borate, potassium | 4-(Naphthalen-2-ylmethyl)-2-phenylpyridine | 79 |
Data adapted from McNally, et al.[4]
Experimental Protocols
General Procedure for Photoredox-Mediated Alkylation of Pyridylphosphonium Salts
A representative experimental protocol for the alkylation of a pyridylphosphonium salt is as follows:
To an oven-dried vial equipped with a magnetic stir bar is added the pyridylphosphonium salt (1.0 equiv), the alkyl trifluoroborate salt (2.0 equiv), 3DPAFIPN (2 mol%), and 2,6-lutidine (3.0 equiv). The vial is sealed with a septum and purged with nitrogen. Anhydrous 1,4-dioxane (0.3 M) is added, and the mixture is stirred at room temperature while being irradiated with a blue LED lamp. Upon completion, the reaction mixture is concentrated and purified by column chromatography.[4]
The Case of this compound
However, the reactivity of the cyano group in this specific context remains to be experimentally determined and compared with pyridylphosphonium salts. It is plausible that this compound could participate in radical reactions, but its efficiency and scope relative to the established precursors are yet to be elucidated.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the photoredox-mediated coupling of a pyridylphosphonium salt and the general workflow for comparing radical precursors.
Caption: Proposed photocatalytic cycle for pyridine alkylation.
Caption: Workflow for comparing radical precursor performance.
Conclusion
For researchers engaged in the synthesis of functionalized pyridines, pyridylphosphonium salts represent a significant advancement over cyanopyridines as radical precursors. Their ease of synthesis from C-H bonds and their applicability to complex, pharmaceutically relevant molecules make them a more versatile and powerful tool for late-stage functionalization. While cyanopyridines remain useful for certain applications, their synthetic limitations restrict their broader utility. The potential of bifunctional precursors like this compound is an area ripe for further investigation to expand the arsenal of tools for radical-mediated pyridine modification.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine-based near infra-red organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromomethyl-2-cyanopyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 6-Bromomethyl-2-cyanopyridine based on available safety data for similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the compound before handling or disposal. All procedures must comply with local, regional, and national regulations.
Immediate Safety and Handling
This compound is a potentially hazardous chemical. Based on data for structurally related compounds, it should be handled with caution. It may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment to be used when handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2][3] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a chemical fume hood.[2] | To avoid inhalation of dust or vapors. |
Spill Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For large spills, contact your institution's EHS department immediately.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated waste is through an approved and licensed waste disposal contractor.[4][5][6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2][7]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Toxic, Irritant).
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat and sources of ignition.[7]
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal company.
-
Dispose of the contents and container at an approved waste disposal plant.[4][5][6]
Experimental Protocols
No specific experimental protocols for the chemical neutralization of this compound are available in the provided search results. The standard and safest procedure is professional disposal. Under no circumstances should you attempt to neutralize this chemical without a validated and approved protocol from your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
